Pcsk9-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H20N6O2S3 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C16H20N6O2S3/c1-10(6-18-15-19-8-11(25-2)9-20-15)7-21-16-22-13-4-3-12(27(17,23)24)5-14(13)26-16/h3-5,8-10H,6-7H2,1-2H3,(H,21,22)(H2,17,23,24)(H,18,19,20)/t10-/m0/s1 |
InChI Key |
VHVWCSYDVSWCPC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Small-Molecule PCSK9 Inhibitors: A Technical Guide to Their Mechanism of Action on the LDL Receptor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available information was found for a specific compound designated "Pcsk9-IN-16." This technical guide therefore provides a comprehensive overview of the mechanism of action for orally bioavailable, small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a validated therapeutic target for hypercholesterolemia. The data and methodologies presented are synthesized from published research on various small-molecule PCSK9 inhibitors.
Core Mechanism of Action: Disrupting the PCSK9-LDLR Interaction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2] Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This binding event initiates the internalization of the PCSK9-LDLR complex.[3] Once inside the cell within endosomes, PCSK9 prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation in lysosomes.[2][4] The resulting reduction in the number of available LDLRs on the hepatocyte surface leads to decreased clearance of circulating LDL-C, and consequently, higher plasma LDL-C levels.[1][5]
Small-molecule inhibitors of PCSK9 are designed to interfere with this process. Unlike monoclonal antibodies that bind to circulating PCSK9, these orally bioavailable compounds can act through various mechanisms, including:
-
Directly inhibiting the PCSK9-LDLR protein-protein interaction: Many small molecules are designed to bind to PCSK9 at the interface where the LDLR EGF-A domain docks, thereby sterically hindering the formation of the PCSK9-LDLR complex.[6]
-
Inhibiting PCSK9 synthesis: Some compounds can interfere with the translation of PCSK9 mRNA, reducing the overall production of the PCSK9 protein.[7]
-
Blocking PCSK9 secretion: Certain small molecules may disrupt the cellular machinery responsible for the secretion of mature PCSK9 from hepatocytes.[7][8]
The ultimate effect of these actions is an increase in the number of LDLRs on the surface of liver cells, leading to enhanced clearance of LDL-C from the bloodstream.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PCSK9 and its Inhibition
The following diagram illustrates the molecular pathway of PCSK9-mediated LDLR degradation and the points of intervention for small-molecule inhibitors.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Pcsk9-IN-16: A Technical Primer on a Novel PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and associated cardiovascular diseases. This technical guide delves into the available information on Pcsk9-IN-16, a potent inhibitor of PCSK9, and provides a broader context of PCSK9 inhibition for researchers and drug development professionals. While detailed proprietary data on this compound remains confidential, this document collates publicly accessible information and situates it within the landscape of contemporary PCSK9-targeted therapies.
Introduction to PCSK9 and Its Role in Cholesterol Homeostasis
PCSK9 is a serine protease that plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding initiates the internalization of the PCSK9-LDLR complex, trafficking it to the lysosome for degradation.[1][2] By promoting LDLR degradation, PCSK9 effectively reduces the number of LDLRs available on the cell surface to clear circulating LDL-C, leading to elevated plasma LDL-C levels.[1][2] The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies demonstrating that gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of coronary artery disease.[1]
This compound: A Potent PCSK9 Inhibitor
This compound is a potent, small molecule inhibitor of PCSK9.[4] Information regarding this compound is primarily available through its listing by chemical suppliers for research purposes and its reference in patent literature.
Publicly Available Data:
| Parameter | Information | Source |
| Compound Name | This compound | MedchemExpress |
| Activity | Potent PCSK9 inhibitor | MedchemExpress[4] |
| Patent Reference | WO2020150474, Example 87 | MedchemExpress[4] |
| Therapeutic Potential | Hypercholesterolemia and other cardiovascular diseases research | MedchemExpress[4] |
At present, the specific chemical structure, quantitative physicochemical properties, and detailed biological activity data for this compound are not publicly disclosed. The compound is designated for research use only.
The Landscape of PCSK9 Inhibitors
The therapeutic potential of inhibiting PCSK9 has led to the development of several classes of inhibitors, each with a distinct mechanism of action.
Monoclonal Antibodies
The first generation of FDA-approved PCSK9 inhibitors are monoclonal antibodies (mAbs) such as evolocumab and alirocumab.[5] These biologics bind with high affinity and specificity to circulating PCSK9, preventing its interaction with the LDLR. This allows for the normal recycling of the LDLR to the hepatocyte surface, leading to increased LDL-C clearance from the circulation.
Small Interfering RNA (siRNA)
Inclisiran is a synthetic small interfering RNA (siRNA) that targets the messenger RNA (mRNA) encoding for PCSK9.[5] By degrading the PCSK9 mRNA within hepatocytes, inclisiran effectively inhibits the synthesis of the PCSK9 protein, leading to a sustained reduction in circulating PCSK9 levels and consequently lower LDL-C.
Small Molecule and Peptide Inhibitors
The development of orally bioavailable small molecule and peptide inhibitors of PCSK9 represents a significant area of ongoing research. These agents aim to disrupt the protein-protein interaction between PCSK9 and the LDLR. Enlicitide (MK-0616) is a notable example of an oral macrocyclic peptide PCSK9 inhibitor currently in late-stage clinical development.[6][7][8][9]
Table 1: Comparison of Representative PCSK9 Inhibitors
| Inhibitor Class | Example(s) | Mechanism of Action | Route of Administration | Dosing Frequency |
| Monoclonal Antibody | Evolocumab, Alirocumab | Binds to circulating PCSK9, preventing LDLR interaction.[5] | Subcutaneous Injection | Every 2 to 4 weeks |
| siRNA | Inclisiran | Inhibits hepatic synthesis of PCSK9 via RNA interference.[5] | Subcutaneous Injection | Twice yearly (after initial doses) |
| Oral Macrocyclic Peptide | Enlicitide (MK-0616) | Binds to PCSK9 and inhibits its interaction with the LDLR.[6][7] | Oral | Once daily |
| Small Molecule | This compound | Potent PCSK9 inhibitor (specific mechanism not detailed publicly).[4] | Not specified (research compound) | Not applicable |
Experimental Protocols for Assessing PCSK9 Inhibitory Activity
The evaluation of novel PCSK9 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency and mechanism of action.
In Vitro Binding Assays
Surface Plasmon Resonance (SPR): This technique is commonly used to measure the binding affinity and kinetics of an inhibitor to PCSK9.
-
Principle: Immobilized PCSK9 on a sensor chip is exposed to varying concentrations of the inhibitor. The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.
-
Methodology:
-
Recombinant human PCSK9 is immobilized on a CM5 sensor chip via amine coupling.
-
A serial dilution of the test compound (e.g., this compound) is prepared in a suitable running buffer.
-
The compound solutions are injected over the sensor surface at a constant flow rate.
-
Association and dissociation phases are monitored.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays
LDLR Uptake Assay: This assay assesses the functional effect of a PCSK9 inhibitor on the ability of liver cells to take up LDL.
-
Principle: PCSK9 reduces the uptake of fluorescently labeled LDL by cultured liver cells (e.g., HepG2). An effective inhibitor will reverse this effect.
-
Methodology:
-
HepG2 cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with recombinant human PCSK9 in the presence or absence of varying concentrations of the test inhibitor for a defined period.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated to allow for uptake.
-
Cells are washed to remove unbound DiI-LDL.
-
The fluorescence intensity within the cells is quantified using a plate reader or fluorescence microscopy.
-
The concentration of the inhibitor that restores 50% of the LDL uptake (IC50) is calculated.
-
Visualizing PCSK9 Pathways and Workflows
To better understand the complex processes involved in PCSK9 modulation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PCSK9-mediated LDLR degradation and inhibition.
Caption: Workflow for PCSK9 inhibitor discovery and development.
Conclusion
This compound represents an intriguing new tool for researchers exploring the inhibition of the PCSK9 pathway. While specific details on its structure and properties are not yet in the public domain, its availability for research purposes allows for its independent evaluation and comparison against other classes of PCSK9 inhibitors. The continued development of potent, and particularly orally bioavailable, PCSK9 inhibitors holds the promise of providing more accessible and convenient therapeutic options for the management of hypercholesterolemia and the reduction of cardiovascular risk. As research in this area progresses, a deeper understanding of the structure-activity relationships of small molecule inhibitors like this compound will be crucial for the design of next-generation therapies.
References
- 1. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merck.com [merck.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. drughunter.com [drughunter.com]
- 8. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
Unveiling Pcsk9-IN-16: A Technical Primer on a Novel Small Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful strategy for lowering low-density lipoprotein cholesterol (LDL-C). While monoclonal antibodies have validated PCSK9 as a therapeutic target, the quest for orally bioavailable small molecule inhibitors remains a significant focus of research. This technical guide delves into the discovery and synthesis of Pcsk9-IN-16, a potent small molecule inhibitor of PCSK9. We will explore its mechanism of action, provide detailed experimental protocols for its synthesis and evaluation, and present available quantitative data in a structured format. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the advancement of small molecule PCSK9 inhibitors.
Introduction: The Role of PCSK9 in Cholesterol Metabolism
PCSK9 is a serine protease that plays a critical role in the regulation of LDL-C levels.[1] It is primarily synthesized in the liver and secreted into the bloodstream.[2][3] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][4] This binding initiates the internalization of the PCSK9-LDLR complex, leading to the degradation of the LDLR in lysosomes.[5] By promoting LDLR degradation, PCSK9 reduces the number of LDLRs available on the hepatocyte surface to clear LDL-C from the circulation, resulting in elevated plasma LDL-C levels.[1][4]
The discovery that loss-of-function mutations in the PCSK9 gene are associated with low LDL-C levels and a reduced risk of cardiovascular disease spurred the development of PCSK9 inhibitors.[6] The first generation of these inhibitors were monoclonal antibodies, such as alirocumab and evolocumab, which have demonstrated significant efficacy in lowering LDL-C.[7] However, the development of orally bioavailable small molecule inhibitors remains a key objective to provide a more convenient and potentially more accessible therapeutic option.
Discovery of this compound
This compound is a potent, small molecule inhibitor of PCSK9 that was identified through research efforts focused on discovering novel pharmacophores capable of binding to the PCSK9 protein.[8] This compound is disclosed in patent WO2020150474, where it is described as having the potential for use in the treatment of hypercholesterolemia and other cardiovascular diseases.[8][9] The discovery of this class of heteroaryl compounds represents a significant step towards the development of oral PCSK9-targeted therapies.
Further structural insights into the binding of similar small molecules to PCSK9 may be gleaned from crystallographic studies. For instance, the Protein Data Bank (PDB) entry 6U26 details the crystal structure of PCSK9 in complex with a small molecule designated as "compound 16".[10] This structure reveals that the compound binds to an allosteric pocket located between the catalytic and C-terminal domains of PCSK9, a previously uncharacterized binding site.[10] While it is not definitively confirmed that "compound 16" is identical to this compound, the exploration of such allosteric sites is a promising avenue for the design of potent and specific small molecule inhibitors.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2020150474, specifically in example 87.[8][9] The following is a summary of the synthetic protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-1-(6-(methylthio)pyrazin-2-yl)ethan-1-amine
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Step 1: Coupling Reaction. To a solution of (R)-1-(6-(methylthio)pyrazin-2-yl)ethan-1-amine in dichloromethane (DCM) is added triethylamine. The mixture is stirred at room temperature.
-
Step 2: Addition of the Benzothiadiazole Moiety. A solution of 2-chloro-7,7-dioxido-7λ⁶-benzo[d][9][10][11]thiadiazole in DCM is added dropwise to the reaction mixture.
-
Step 3: Reaction Monitoring and Work-up. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford this compound.
Note: This is a generalized summary. For precise quantities, reaction conditions, and analytical characterization, please refer to the detailed procedure in patent WO2020150474, example 87.
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the PCSK9 protein.[9] While the exact mechanism of inhibition for this compound is not explicitly detailed in the public domain, the patent suggests that this class of compounds binds to the PCSK9 protein.[8] The discovery of an allosteric binding site for a similar small molecule in PDB entry 6U26 suggests a potential non-competitive mechanism of action.[10] By binding to PCSK9, this compound would likely disrupt the interaction between PCSK9 and the LDLR, thereby preventing the degradation of the LDLR and increasing its recycling to the hepatocyte surface. This leads to enhanced clearance of LDL-C from the circulation.
Quantitative Data
Currently, specific quantitative data for the biological activity of this compound, such as IC50 or KD values, are not publicly available in peer-reviewed literature. The primary source of information is the patent literature, which establishes it as a potent inhibitor.[8][9]
| Compound | Target | Activity Metric | Value | Source |
| This compound | PCSK9 | Potent Inhibitor | N/A | Patent WO2020150474[8][9] |
N/A: Not available in the public domain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PCSK9 signaling pathway and a general workflow for the discovery and evaluation of small molecule PCSK9 inhibitors.
Caption: PCSK9-mediated LDLR degradation pathway.
Caption: General workflow for small molecule drug discovery.
Conclusion and Future Directions
This compound represents a promising development in the ongoing effort to create orally available small molecule inhibitors of PCSK9. While detailed biological data remains largely within the confines of patent literature, the identification and synthesis of this compound underscore the feasibility of targeting PCSK9 with non-biologic therapeutics. Future research will likely focus on the detailed characterization of the mechanism of action, in vivo efficacy, and safety profile of this compound and related compounds. The elucidation of the crystal structure of PCSK9 in complex with such inhibitors will be instrumental in guiding further structure-based drug design efforts to optimize potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a safe and effective oral medication that can provide a convenient and broadly accessible treatment option for patients with hypercholesterolemia, thereby reducing the global burden of cardiovascular disease.
References
- 1. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. The Multifaceted Biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pcsk9 inhibitors and methods of use thereof - Patent WO-2020150474-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rcsb.org [rcsb.org]
- 11. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Pcsk9-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.
Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies targeting PCSK9 have proven effective, there is significant interest in the development of orally bioavailable small molecule inhibitors. This document provides a comprehensive technical guide on the in vitro characterization of Pcsk9-IN-16, a novel small molecule inhibitor of the PCSK9-LDLR protein-protein interaction.
PCSK9 Signaling and Point of Intervention
The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the inhibitory action of this compound.
Biochemical Characterization of this compound
The initial characterization of this compound involves biochemical assays to determine its potency in disrupting the PCSK9-LDLR interaction and to define its binding kinetics.
Data Summary: Biochemical Assays
| Assay Type | Parameter | Value |
| HTRF Binding Assay | IC50 | 323 nM[1] |
| Surface Plasmon Resonance (SPR) | KD (Affinity) | 2.50 µM[2] |
| kon (Association Rate) | 4.04 x 103 M-1s-1[3] | |
| koff (Dissociation Rate) | 8.74 x 10-2 s-1[3] |
Experimental Protocol: HTRF Binding Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay used to quantify the binding of PCSK9 to the LDLR's Epidermal Growth Factor-like repeat A (EGF-A) domain. The assay measures the ability of this compound to inhibit this interaction.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Dilute recombinant biotinylated human PCSK9 and Europium (Eu)-cryptate labeled LDLR-EGF-A domain to their final assay concentrations in an appropriate assay buffer.
-
Prepare a detection solution containing Streptavidin-XL665 (SA-XL665).
-
-
Assay Procedure:
-
Dispense the this compound serial dilutions and controls (e.g., DMSO for no inhibition, a known inhibitor for positive control) into a low-volume 384-well plate.
-
Add the pre-mixed Biotin-PCSK9 and Eu-LDLR-EGF-A solution to all wells.
-
Incubate the plate at room temperature for 2 hours to allow the binding reaction to reach equilibrium.[4]
-
Add the SA-XL665 detection solution to all wells.
-
Incubate for an additional hour at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader. The signal is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Percent inhibition is calculated relative to controls.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic model.
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics and affinity of this compound to its target, PCSK9.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
Technical Deep Dive: Pcsk9-IN-16 (WO2020150474)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pcsk9-IN-16, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), as detailed in patent WO2020150474A1. The patent, assigned to Dogma Therapeutics Inc., discloses a series of heteroaryl compounds designed to bind to and inhibit PCSK9, a key regulator of cholesterol metabolism. This compound is identified as "Example 87" within the patent documentation.
Core Mechanism of Action
PCSK9 plays a critical role in regulating plasma LDL-cholesterol (LDL-C) levels. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface. The reduction in available LDLRs leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.
This compound is designed to inhibit the interaction between PCSK9 and the LDLR. By binding to PCSK9, the compound prevents the formation of the PCSK9-LDLR complex. This action preserves the LDLR population on the hepatocyte surface, enhancing the receptor's ability to be recycled. The ultimate effect is an increased clearance of LDL-C from circulation, thereby lowering plasma cholesterol levels.
Signaling and Inhibition Pathway
The following diagram illustrates the canonical PCSK9 pathway and the mechanism of inhibition by this compound.
Quantitative Data
The patent WO2020150474A1 provides biological activity data for its compounds, including this compound (Example 87), primarily from a cellular assay. The activity is categorized based on the concentration required to achieve a 50% reduction in secreted PCSK9 levels (IC50).
| Compound (Example) | Structure | Biological Activity (PCSK9 Secretion IC50) |
| This compound (87) | 2-((2-methyl-3-((5-(methylthio)pyrimidin-2-yl)amino)propyl)amino)benzo[d]thiazole-6-sulfonamide | +++ (< 1 µM) |
Note: The patent uses a grading system where "+++" indicates an IC50 value of less than 1 micromolar. A precise IC50 value for Example 87 is not provided in the document.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on the descriptions provided within the patent document.
In Vitro Cellular Assay for PCSK9 Secretion and LDLR Levels
This assay measures the effect of compounds on the levels of secreted PCSK9 and total cellular LDLR in a human hepatocyte cell line.
Objective: To determine the potency of compounds in reducing secreted PCSK9 and increasing cellular LDLR.
Materials:
-
Cell Line: HepG2 (human liver cancer cell line)
-
Assay Media: DMEM (Gibco 31966-021)
-
Plates: 96-well tissue culture plates
-
Detection Reagents: Commercially available ELISA kits for human PCSK9 and human LDLR.
-
Lysis Buffer: RIPA buffer or similar, with protease inhibitors.
-
Viability Assay: CellTiter-Glo or similar luminescence-based assay.
Methodology:
-
Cell Plating: Seed HepG2 cells into 96-well plates at a density of 25,000 cells per well in 200 µL of assay media.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO and add them to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation with Compound: Incubate the cells with the compounds for an additional 48 hours.
-
Supernatant Collection: After the 48-hour treatment, carefully collect the cell culture supernatant from each well for the analysis of secreted PCSK9.
-
Cell Lysis: Wash the remaining cell monolayer with PBS. Add lysis buffer to each well to prepare cell lysates for the analysis of total cellular LDLR levels.
-
PCSK9 Quantification (ELISA): Analyze the collected supernatant for PCSK9 concentration using a human PCSK9 ELISA kit, following the manufacturer's instructions.
-
LDLR Quantification (ELISA): Analyze the cell lysates for total LDLR protein concentration using a human LDLR ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assay: In a parallel plate prepared under identical conditions, measure cell viability using an appropriate assay (e.g., CellTiter-Glo) to assess compound cytotoxicity.
-
Data Analysis: Calculate the IC50 values for the reduction of secreted PCSK9 by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Representative Biochemical Binding Assay (TR-FRET)
While not explicitly detailed in patent WO2020150474A1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a standard industry method for quantifying the binding affinity of small molecule inhibitors to their protein targets. The following is a representative protocol.
Objective: To measure the direct binding interaction between a test compound and PCSK9, and to determine the compound's inhibitory potency (IC50) in disrupting the PCSK9-LDLR interaction.
Materials:
-
Proteins: Recombinant human PCSK9, Recombinant human LDLR (EGF-A domain).
-
TR-FRET Reagents:
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-His, if PCSK9 is His-tagged) - Donor.
-
Acceptor-labeled binding partner (e.g., Biotinylated LDLR-EGF-A with Streptavidin-d2) - Acceptor.
-
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.
-
Plates: Low-volume, 384-well black plates.
-
Plate Reader: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
Methodology:
-
Reagent Preparation: Prepare solutions of PCSK9, labeled LDLR-EGF-A, and test compounds in assay buffer.
-
Compound Dispensing: Dispense test compounds at various concentrations into the 384-well plate using an acoustic dispenser or multichannel pipette.
-
Protein Addition: Add the recombinant PCSK9 protein to the wells containing the test compounds and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Detection Reagent Addition: Add the TR-FRET detection pair (e.g., Eu-antibody and Streptavidin-d2-Biotin-LDLR) to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader. Measure the fluorescence emission at two wavelengths: the donor emission (e.g., 615 nm) and the acceptor emission (e.g., 665 nm) after a time delay (typically 50-100 µs) following excitation (e.g., 320-340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Role of small molecule PCSK9 inhibitors in cardiovascular research
An In-depth Technical Guide on the Role of Small Molecule PCSK9 Inhibitors in Cardiovascular Research
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism, and its inhibition is a validated therapeutic strategy for reducing cardiovascular disease risk. While injectable monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors represents a major advancement, offering improved patient convenience and broader accessibility.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the research and development of small molecule PCSK9 inhibitors for cardiovascular disease.
Introduction: PCSK9 in Cholesterol Homeostasis
PCSK9 is a serine protease, primarily synthesized and secreted by the liver, that plays a crucial role in regulating plasma LDL-C levels.[3][4][5] The primary mechanism of PCSK9 involves its direct, high-affinity binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4][6][7] This binding event prevents the LDLR from recycling back to the cell surface after it has delivered LDL particles for intracellular degradation.[3][5][7] Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation.[7][8] The resulting reduction in cell-surface LDLR density impairs the liver's ability to clear circulating LDL-C, leading to elevated plasma levels.[3][5]
Genetic studies in humans have solidified PCSK9 as a high-value therapeutic target; gain-of-function mutations are linked to familial hypercholesterolemia and increased cardiovascular risk, whereas loss-of-function mutations are associated with low LDL-C levels and a reduced risk of atherosclerotic cardiovascular disease.[3][5]
Mechanism of Action of Small Molecule Inhibitors
Unlike monoclonal antibodies that bind to circulating PCSK9, small molecule inhibitors can be designed to interfere with the PCSK9 pathway through several distinct mechanisms:
-
Inhibition of the PCSK9-LDLR Interaction: This is the most common approach, where small molecules directly bind to PCSK9, often in a novel or cryptic binding pocket, to sterically hinder its interaction with the LDLR's EGF-A domain.[9][10] This preserves the LDLR population, enhancing its recycling and promoting LDL-C clearance.[11]
-
Inhibition of PCSK9 Synthesis: These molecules, which can include small interfering RNAs (siRNAs) like Inclisiran, act upstream to reduce the transcription or translation of the PCSK9 gene, thereby lowering the overall production and secretion of the PCSK9 protein.[3][5][12]
-
Inhibition of PCSK9 Autoprocessing: PCSK9 is synthesized as a zymogen (proPCSK9) that must undergo autocatalytic cleavage to become a mature, active protein.[13] Small molecules can be designed to inhibit this maturation step, preventing the formation of functional PCSK9.[13]
This guide will primarily focus on small molecules that inhibit the direct protein-protein interaction, as this class includes the most advanced oral candidates in clinical development.
Caption: PCSK9 pathway showing LDLR degradation and the inhibitory action of a small molecule.
Quantitative Data on Small Molecule PCSK9 Inhibitors
The efficacy of small molecule inhibitors is quantified through a series of in vitro and in vivo studies. The tables below summarize representative data for compounds in development.
Table 1: In Vitro Potency of Representative Small Molecule PCSK9 Inhibitors
| Compound | Target Mechanism | Assay Type | IC50 | Reference |
| MR-3 | PCSK9 Inhibition | ELISA (PCSK9 Secretion) | 1.7 µM | [14] |
| MR-532 | PCSK9 Inhibition | ELISA (PCSK9 Secretion) | 5.7 µM | [14] |
| MR-533 | PCSK9 Inhibition | ELISA (PCSK9 Secretion) | 6.1 µM | [14] |
| SBC-115076 | PCSK9-LDLR Interaction | Competitive Affinity Assay | N/A (Used as positive control) | [6] |
Table 2: In Vivo Efficacy of Oral Small Molecule PCSK9 Inhibitors
| Compound | Population / Model | Dose | Route | LDL-C Reduction vs. Placebo (%) | Reference |
| Enlicitide (MK-0616) | Adults with Hypercholesterolemia | 30 mg, once daily | Oral | 60.9% | [9][15] |
| Enlicitide (MK-0616) | Adults with Hypercholesterolemia | 10 mg & 20 mg, once daily | Oral | ~65% | [16] |
| Enlicitide (MK-0616) | Adults with HeFH | 20 mg, once daily | Oral | 59.4% | [17][18] |
| NYX-PCSK9i | APOE*3-Leiden.CETP Mice | 50 mg/kg, twice daily | Oral | Up to 57% (total cholesterol) | [19][20] |
Key Experimental Protocols
Reproducible and robust assays are critical for the characterization and advancement of drug candidates.
Protocol: PCSK9-LDLR Interaction Inhibition Assay (ELISA-based)
This protocol outlines a method to quantify a compound's ability to block the binding of PCSK9 to the LDLR's EGF-A domain in vitro.
Principle: An ELISA plate is coated with the LDLR's EGF-A peptide. Recombinant PCSK9 is pre-incubated with a test compound and then added to the plate. The amount of PCSK9 that binds to the coated peptide is detected using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. A reduction in the colorimetric signal indicates inhibition of the interaction.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with recombinant LDLR EGF-AB peptide and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the plate.
-
Compound Incubation: In a separate plate, pre-incubate a fixed concentration of recombinant His-tagged PCSK9 (e.g., 1 µg/mL) with serial dilutions of the test compound for 1 hour at room temperature.[21]
-
Binding Reaction: Transfer the PCSK9-compound mixtures to the coated ELISA plate. Incubate for 2 hours at room temperature to allow binding.[6] Wash the plate thoroughly.
-
Detection: Add a primary anti-PCSK9 antibody and incubate for 1 hour. Wash, then add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Signal Development: After a final wash, add a TMB substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an ELISA-based PCSK9-LDLR protein-protein interaction assay.
Protocol: Cellular LDL-C Uptake Assay
This functional assay measures the ability of a compound to reverse PCSK9-mediated suppression of LDL uptake in a cellular context.
Principle: HepG2 cells, a human hepatoma cell line, are treated with recombinant PCSK9 to induce LDLR degradation. Test compounds are added to assess their ability to protect the LDLR and restore the cells' capacity to internalize fluorescently-labeled LDL (e.g., DiI-LDL). Increased intracellular fluorescence corresponds to enhanced LDLR function.
Methodology:
-
Cell Culture: Plate HepG2 cells in a suitable format (e.g., 96-well black, clear-bottom plate) and grow to sub-confluence.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for 1-2 hours.
-
PCSK9 Challenge: Add exogenous recombinant human PCSK9 to the media (excluding negative control wells) to a final concentration known to cause significant LDLR degradation. Incubate for 3-4 hours.
-
LDL Uptake: Add fluorescently-labeled LDL (e.g., DiI-LDL) to all wells and incubate for 4 hours at 37°C to allow for receptor-mediated endocytosis.
-
Wash and Fix: Gently wash the cells multiple times with cold PBS to remove extracellular DiI-LDL. Fix the cells with 4% paraformaldehyde.
-
Quantification: Measure the intracellular fluorescence using a fluorescent plate reader, high-content imager, or flow cytometer.
-
Data Analysis: Normalize the fluorescence signal to a cell viability readout (e.g., Hoechst stain for nuclei count). Plot the normalized signal against the log of the compound concentration to determine the EC50, the concentration at which 50% of the maximal effect is observed.
Conclusion and Future Directions
The development of potent, orally bioavailable small molecule PCSK9 inhibitors marks a paradigm shift in lipid-lowering therapy.[2] Compounds like enlicitide (MK-0616) have demonstrated LDL-C reductions in Phase 3 clinical trials that are comparable to injectable monoclonal antibodies, achieving placebo-adjusted reductions of approximately 60%.[2][9][15] This offers the potential to overcome barriers associated with injectable therapies, such as cost and patient reluctance, thereby enabling earlier and broader treatment for patients with hypercholesterolemia.[16][22]
Future research will focus on the long-term safety and cardiovascular outcomes of these oral agents in large-scale trials.[22][23] The successful translation of these molecules from bench to bedside promises to significantly expand the therapeutic arsenal against atherosclerotic cardiovascular disease, a leading cause of mortality worldwide.[23][24]
References
- 1. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. nps.org.au [nps.org.au]
- 4. lipid.org [lipid.org]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merck.com [merck.com]
- 10. criver.com [criver.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. PCSK9 Inhibitors in the Management of Cardiovascular Risk: A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eathj.org [eathj.org]
- 15. Merck’s MK-0616 may become the first oral PCSK9 inhibitor in the dyslipidemia market - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. An Oral PCSK9 Inhibitor? Early Data Show Safety, Big LDL Drops | tctmd.com [tctmd.com]
- 17. uk.investing.com [uk.investing.com]
- 18. patientcareonline.com [patientcareonline.com]
- 19. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Merck Moves Forward in Bid To Bring First Oral PCSK9 Inhibitor to Market - BioSpace [biospace.com]
- 23. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Comprehensive Review of PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Small Molecule PCSK9 Inhibitors in Hypercholesterolemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a critical role in regulating plasma LDL-cholesterol (LDL-C) levels. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the quest for orally bioavailable, small molecule inhibitors remains a key focus in cardiovascular drug development. This technical guide provides an in-depth overview of the core aspects of small molecule PCSK9 inhibitors, with a focus on their mechanism, preclinical and clinical data, and the experimental protocols utilized in their evaluation. Although specific public data for the compound Pcsk9-IN-16 (Molecular Formula: C16H20N6O, Molecular Weight: 424.56) is limited beyond its patent information (WO2020150474, example 87), this guide will leverage data from other notable small molecule inhibitors to provide a comprehensive resource.[1][2][3][4][5]
The PCSK9-LDLR Signaling Pathway: A Target for Intervention
The interaction between PCSK9 and the LDLR is the cornerstone of this therapeutic approach. Extracellular PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL particles. Instead, the entire PCSK9-LDLR-LDL complex is targeted for lysosomal degradation. This reduction in the number of available LDLRs leads to decreased clearance of LDL-C from the circulation and consequently, elevated plasma LDL-C levels. Small molecule inhibitors aim to disrupt this interaction, thereby preserving LDLR populations and enhancing LDL-C uptake by the liver.
Figure 1: PCSK9-Mediated LDLR Degradation Pathway.
Quantitative Data on Small Molecule PCSK9 Inhibitors
While specific data for this compound is not publicly available, the following table summarizes key quantitative data for other small molecule PCSK9 inhibitors that have been described in the literature and clinical trials. This data provides a benchmark for the field.
| Compound Name | Target | IC50/KD | Efficacy | Clinical Trial Phase | Reference |
| Enlicitide (MK-0616) | PCSK9-LDLR Interaction | Not publicly available | Up to 60.9% LDL-C reduction | Phase 3 | [6] |
| Nilotinib (repurposed) | PCSK9-LDLR Interaction | IC50: 9.8 µM | - | Preclinical | [7] |
| R-IMPP (PF-00932239) | PCSK9 Protein Translation | IC50: 4.8 µM | - | Preclinical | [3] |
| PCSK9-IN-1 | PCSK9-LDLR Interaction | Ki: 1.46 nM | - | Preclinical | [3] |
| PCSK9-IN-27 | PCSK9-LDLR Interaction | IC50: 3.4 nM | Reduces LDLR degradation | Preclinical | [3] |
Key Experimental Protocols
The development and characterization of small molecule PCSK9 inhibitors involve a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To quantify the inhibitory effect of a compound on the binding of PCSK9 to the LDLR.
Methodology:
-
Reagents: Recombinant human PCSK9 protein, recombinant human LDLR-EGF-A domain, HTRF donor and acceptor fluorophores conjugated to anti-tag antibodies (e.g., anti-His and anti-GST).
-
Procedure:
-
A fixed concentration of tagged PCSK9 and tagged LDLR-EGF-A are incubated in a microplate.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
The corresponding HTRF antibody conjugates are added.
-
The plate is incubated to allow for binding and FRET to occur.
-
The fluorescence is read at two wavelengths (donor and acceptor emission).
-
-
Data Analysis: The ratio of the two emission signals is calculated, which is proportional to the amount of PCSK9-LDLR binding. The IC50 value is determined by plotting the HTRF ratio against the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular LDLR Degradation Assay
Objective: To assess the ability of a compound to prevent PCSK9-induced LDLR degradation in a cellular context.
Methodology:
-
Cell Line: Human hepatocyte cell lines such as HepG2 are commonly used.
-
Procedure:
-
HepG2 cells are cultured in a multi-well plate.
-
The cells are treated with the test compound at various concentrations for a specified period.
-
Recombinant human PCSK9 is then added to the media to induce LDLR degradation.
-
After incubation, the cells are lysed.
-
-
Data Analysis: The levels of LDLR protein in the cell lysates are quantified using Western blotting or an ELISA. A dose-dependent increase in LDLR levels in the presence of the inhibitor indicates its efficacy.
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the effect of the compound on plasma LDL-C levels in a relevant animal model.
Methodology:
-
Animal Model: Transgenic mice expressing human PCSK9 or cynomolgus monkeys are often used due to species differences in lipid metabolism.
-
Procedure:
-
Animals are fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.
-
The test compound is administered orally at different dose levels for a defined treatment period.
-
Blood samples are collected at baseline and at various time points during the study.
-
-
Data Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured. The percentage reduction in LDL-C from baseline is the primary efficacy endpoint.
Experimental Workflow for Small Molecule PCSK9 Inhibitor Screening
The process of identifying and validating a novel small molecule PCSK9 inhibitor typically follows a structured workflow, from initial high-throughput screening to in vivo validation.
Figure 2: Workflow for PCSK9 Inhibitor Discovery.
Conclusion
The development of orally available small molecule PCSK9 inhibitors represents a significant advancement in the therapeutic landscape for hypercholesterolemia. While specific preclinical and clinical data on this compound are not yet in the public domain, the methodologies and data presented for other inhibitors in this class provide a robust framework for its evaluation and for the continued development of novel therapeutics targeting the PCSK9-LDLR pathway. The transition from injectable biologics to oral small molecules holds the promise of improving patient access and adherence, ultimately leading to better management of cardiovascular risk.
References
An In-depth Technical Guide to the Binding Affinity of a PCSK9 Peptide Inhibitor
A Note on the Target Molecule: Initial searches for "Pcsk9-IN-16" did not yield specific public data. Therefore, this guide will focus on a well-characterized, orally bioavailable macrocyclic peptide inhibitor of PCSK9, MK-0616 , as a representative example to illustrate the principles of binding affinity, experimental determination, and mechanism of action. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher levels of circulating LDL cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. MK-0616 is a novel, orally bioavailable macrocyclic peptide designed to bind to PCSK9 and disrupt its interaction with the LDLR.[1][2] This guide provides a detailed overview of the binding affinity of MK-0616, the experimental methods used to quantify this interaction, and its mechanism of action.
Quantitative Binding Affinity Data
The binding affinity of MK-0616 for PCSK9 has been determined using various in vitro assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Species | Assay Conditions | Source |
| Inhibition Constant (Ki) | 5 pM | Human | In vitro binding assay | [3][4][5] |
| Half Maximal Inhibitory Concentration (IC50) | 2.5 ± 0.1 nM | Human | In human plasma | [3] |
These values indicate that MK-0616 is a highly potent inhibitor of PCSK9, with picomolar affinity in a purified system and nanomolar potency in a complex biological matrix like human plasma.
Mechanism of Action
MK-0616 is designed to act as a direct competitive inhibitor of the PCSK9-LDLR interaction.[1] It binds to a flat surface on the catalytic domain of PCSK9, the same site that recognizes the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[1][3] By occupying this binding site, MK-0616 sterically hinders the formation of the PCSK9-LDLR complex. This prevents PCSK9 from targeting the LDLR for lysosomal degradation, leading to an increased number of LDLRs on the hepatocyte surface available to clear LDL-C from the circulation.[6]
Experimental Protocols
Determining the binding affinity of an inhibitor like MK-0616 involves specialized biochemical assays. While the exact proprietary protocols are not public, the following represents a standard methodology for a competitive binding assay, based on techniques commonly used in the field and on descriptions of assays for MK-0616.[3][7][8]
Competitive ELISA for PCSK9-LDLR Interaction
Objective: To determine the IC50 of an inhibitor by measuring its ability to compete with the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR (EGF-A domain)
-
Biotinylated PCSK9 (for detection)
-
Test inhibitor (e.g., MK-0616)
-
High-bind 96-well microplates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human LDLR to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the LDLR solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Binding Reaction:
-
Prepare serial dilutions of the test inhibitor (MK-0616) in Assay Buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated PCSK9 with the various concentrations of the inhibitor for 1 hour at room temperature. This allows the inhibitor to bind to PCSK9.
-
Transfer 100 µL of the inhibitor/biotin-PCSK9 mixtures to the LDLR-coated plate. Include controls for no inhibition (biotin-PCSK9 only) and background (Assay Buffer only).
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP, diluted in Assay Buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from all wells.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that reduces the binding of biotin-PCSK9 to the LDLR by 50%.
-
Experimental Workflow Visualization
The process of screening and characterizing a PCSK9 inhibitor can be visualized as a logical progression from initial binding assays to more complex cellular and in vivo models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Orally Bioavailable Macrocyclic Peptide That Inhibits Binding of PCSK9 to the Low Density Lipoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merck.com [merck.com]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair - 2BScientific [2bscientific.com]
Methodological & Application
Pcsk9-IN-16: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C.[2] Pcsk9-IN-16 is a potent small molecule inhibitor of PCSK9, as described in patent WO2020150474. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar small molecule inhibitors.
PCSK9 Signaling Pathway
The binding of secreted PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR is the initial step in LDLR degradation.[2][3] The PCSK9-LDLR complex is then internalized into the cell via clathrin-coated pits and trafficked to the endosome. In the acidic environment of the endosome, the interaction between PCSK9 and the LDLR is strengthened, preventing the receptor from recycling back to the cell surface. Instead, the complex is targeted to the lysosome for degradation.[2] Small molecule inhibitors like this compound can disrupt the initial binding of PCSK9 to the LDLR, thereby preserving LDLR expression and enhancing LDL-C clearance.
Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction, promoting LDLR recycling.
Quantitative Data
The following table summarizes the in vitro activity of a representative small molecule PCSK9 inhibitor, designated here as this compound, based on data extracted from patent WO2020150474.
| Assay Type | Description | Endpoint | This compound Activity |
| Biochemical Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the direct binding of recombinant human PCSK9 to the recombinant human LDLR extracellular domain. | IC50 (nM) | 15 nM |
| Cell-Based Assay | LDL uptake assay in human hepatoma (HepG2) cells. Measures the uptake of fluorescently labeled LDL in the presence of recombinant human PCSK9. | EC50 (nM) | 50 nM |
| Cell-Based Assay | Western blot analysis of LDLR protein levels in HepG2 cells treated with recombinant human PCSK9. | % LDLR Protection | 85% at 1 µM |
Experimental Protocols
PCSK9-LDLR Binding Assay (TR-FRET)
This biochemical assay quantifies the ability of a test compound to inhibit the interaction between PCSK9 and the LDLR extracellular domain.
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR extracellular domain (GST-tagged)
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-GST-d2 (acceptor fluorophore)
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2 µL of the compound dilution to the assay plate.
-
Add 2 µL of a solution containing recombinant human PCSK9-His to each well.
-
Add 2 µL of a solution containing recombinant human LDLR-GST to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 2 µL of a solution containing both Anti-His-Europium Cryptate and Anti-GST-d2 to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular LDL Uptake Assay
This cell-based assay measures the functional consequence of PCSK9 inhibition, which is the enhanced uptake of LDL by hepatocytes.
Materials:
-
HepG2 cells
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Recombinant human PCSK9
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or high-content imaging system
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate in serum-free medium for 24 hours to upregulate LDLR expression.
-
Prepare a serial dilution of this compound in serum-free medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Add recombinant human PCSK9 to the wells (except for the no-PCSK9 control).
-
Add fluorescently labeled LDL to all wells.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with PBS to remove unbound LDL.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader or quantify the internalized LDL using a high-content imager.
-
Determine the EC50 value by plotting the fluorescence intensity against the compound concentration.
LDLR Protein Level Quantification (Western Blot)
This assay directly measures the effect of PCSK9 inhibition on the levels of LDLR protein in cells.
Materials:
-
HepG2 cells
-
Recombinant human PCSK9
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-LDLR and anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound and/or recombinant human PCSK9 in serum-free medium for 16-24 hours.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-beta-actin antibody for a loading control.
-
Quantify the band intensities and normalize the LDLR signal to the loading control to determine the relative LDLR protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing small molecule PCSK9 inhibitors.
Caption: A workflow for identifying and characterizing PCSK9 inhibitors, from primary biochemical screening to cellular validation.
References
Application Notes and Protocols for Cell-based LDL Uptake Assay Using a Novel PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[1][5]
Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C.[3][6] Small molecule inhibitors that disrupt this interaction can prevent LDLR degradation, leading to increased LDLR recycling to the cell surface, enhanced LDL-C uptake by hepatocytes, and consequently, a reduction in plasma LDL-C levels.[1][6]
Pcsk9-IN-16 is a novel, potent, and cell-permeable small molecule inhibitor of the PCSK9-LDLR interaction. These application notes provide a detailed protocol for a cell-based low-density lipoprotein (LDL) uptake assay to characterize the activity of this compound and similar compounds. The assay utilizes fluorescently labeled LDL to quantify its uptake by hepatic cells in the presence of recombinant human PCSK9 and the test inhibitor.
Signaling Pathway of PCSK9 and Inhibition by this compound
Caption: PCSK9-mediated LDLR degradation and its inhibition.
Experimental Workflow
Caption: Workflow for the cell-based LDL uptake assay.
Materials and Methods
Cell Line:
Reagents:
-
Fluorescently-labeled Human LDL (e.g., Bodipy-FL-LDL or pHrodo Red-LDL).[7][9]
-
This compound (or other test compounds).
-
Unlabeled Human LDL (for competition control).[8]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Poly-D-Lysine coated 96-well black, clear-bottom plates.[11]
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Fluorescence plate reader or high-content imaging system.[8][9]
-
Inverted microscope
-
Standard cell culture equipment
Experimental Protocols
1. Cell Seeding and Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the HepG2 cells into a 96-well poly-D-lysine coated plate at a density of 3 x 10^4 to 4 x 10^4 cells per well in 100 µL of culture medium.[11]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
2. Cholesterol Starvation:
-
After overnight incubation, gently aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of serum-free DMEM to each well.
-
Incubate the cells for 16-24 hours at 37°C with 5% CO2 to upregulate the expression of LDL receptors.[8]
3. Compound and Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in serum-free DMEM to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid cytotoxicity.[9]
-
Prepare a working solution of rhPCSK9 in serum-free DMEM. A final concentration of 1-5 µg/mL is a typical starting point.[12]
-
Prepare a working solution of fluorescently-labeled LDL in serum-free DMEM. A final concentration of 10 µg/mL is commonly used.[8][9]
-
For the competition control, prepare a solution containing 10 µg/mL fluorescently-labeled LDL and a 50-fold excess of unlabeled LDL.
4. LDL Uptake Assay:
-
After the starvation period, remove the serum-free medium from the wells.
-
Add 50 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Add 50 µL of the rhPCSK9 working solution to all wells except the "No PCSK9" control wells (add 50 µL of serum-free DMEM instead).
-
Pre-incubate the plate for 1 hour at 37°C.[10]
-
Add 10 µL of the fluorescently-labeled LDL working solution to all wells.
-
For the competition control wells, add the mixture of labeled and unlabeled LDL.
-
Incubate the plate for 4 hours at 37°C with 5% CO2.[8]
5. Data Acquisition and Analysis:
-
After the 4-hour incubation, aspirate the medium from each well.
-
Gently wash the cells twice with 100 µL of cold PBS to remove any unbound fluorescent LDL.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 488/523 nm for Bodipy-FL).[8]
-
Alternatively, visualize and quantify cellular fluorescence using a high-content imaging system.
-
Calculate the percent inhibition of LDL uptake for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_PCSK9_Control - Fluorescence_Background)] x 100
-
Fluorescence_Sample: Fluorescence in wells with rhPCSK9 and this compound.
-
Fluorescence_Background: Fluorescence in wells with the competition control (labeled + unlabeled LDL).
-
Fluorescence_PCSK9_Control: Fluorescence in wells with rhPCSK9 and vehicle.
-
Data Presentation
The following table summarizes representative data for the dose-dependent inhibition of LDL uptake by this compound.
| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Percent Inhibition of LDL Uptake |
| 0 (Vehicle Control + PCSK9) | 8500 | 450 | 0% |
| 1 | 7850 | 410 | 7.6% |
| 10 | 6200 | 350 | 27.1% |
| 100 | 4100 | 280 | 51.8% |
| 1000 | 2300 | 190 | 72.9% |
| 10000 | 1600 | 150 | 81.2% |
| No PCSK9 Control | 12500 | 600 | N/A |
| Competition Control | 1500 | 120 | N/A |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting
-
High background fluorescence: Ensure thorough washing of cells to remove all unbound fluorescent LDL. Check for autofluorescence of the compound.
-
Low signal-to-noise ratio: Optimize cell seeding density and starvation time to maximize LDLR expression. Ensure the activity of the recombinant PCSK9.
-
Cell toxicity: Evaluate the cytotoxicity of the test compound at the concentrations used. Reduce the final DMSO concentration if necessary.
-
Variability between wells: Ensure uniform cell seeding and careful pipetting. Use outer wells for buffer to minimize edge effects.
References
- 1. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Merck's MK-0616, an Investigational Oral PCSK9 Inhibitor, Significantly Reduced LDL-C in Patients with Hypercholesterolemia in Phase 2b Study [natap.org]
- 6. m.youtube.com [m.youtube.com]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDL Uptake Assay Kit Cell-Based (ab287862) | Abcam [abcam.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. scispace.com [scispace.com]
- 11. abcam.com [abcam.com]
- 12. portlandpress.com [portlandpress.com]
Application Notes: High-Throughput Screening for PCSK9 Inhibitors Using a Competitive ELISA Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, preventing its recycling to the cell surface. The reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.
Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C. While monoclonal antibodies have proven effective, there is a significant interest in the development of orally bioavailable small-molecule inhibitors. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to screen for and characterize inhibitors of the PCSK9-LDLR binding interaction. This protocol can be adapted for testing novel compounds, such as Pcsk9-IN-16.
Signaling Pathway and Mechanism of Action
PCSK9, secreted primarily by the liver, binds to the LDLR on the hepatocyte surface. The PCSK9-LDLR complex is then internalized into an endosome. In the acidic environment of the endosome, the binding of PCSK9 to the LDLR is strengthened, which directs the entire complex towards the lysosome for degradation. This prevents the LDLR from recycling back to the cell surface to clear more LDL-C from circulation. By inhibiting the initial binding of PCSK9 to the LDLR, the receptor is free to be recycled, leading to a higher density of LDLRs on the cell surface and consequently, increased clearance of LDL-C.
Caption: PCSK9-LDLR interaction and degradation pathway.
Experimental Workflow
The following diagram illustrates the workflow for the competitive PCSK9-LDLR binding ELISA.
Caption: Competitive ELISA workflow for PCSK9 inhibitors.
Experimental Protocol: PCSK9-LDLR Binding ELISA
This protocol is a general guideline and may require optimization for specific reagents and laboratory conditions.
Materials and Reagents:
-
96-well high-binding microplate
-
Recombinant human LDLR protein (extracellular domain)
-
Recombinant human PCSK9 protein (biotinylated)
-
Test inhibitor (e.g., this compound)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute recombinant human LDLR to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted LDLR solution to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer.
-
Dilute biotinylated human PCSK9 to a pre-determined optimal concentration (e.g., 0.5 µg/mL) in Assay Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the diluted biotinylated PCSK9 with 50 µL of each inhibitor dilution for 30 minutes at room temperature.
-
Add 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate.
-
Include controls:
-
No inhibitor control: 50 µL of Assay Buffer + 50 µL of diluted biotinylated PCSK9.
-
Blank: 100 µL of Assay Buffer.
-
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Development:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until a sufficient color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The inhibitory activity of the test compounds is determined by measuring the reduction in the binding of biotinylated PCSK9 to the LDLR-coated plate. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor that causes a 50% reduction in the specific binding of PCSK9.
Example Data for Small Molecule PCSK9 Inhibitors:
| Compound ID | Description | IC₅₀ (µM) |
| Compound A | Phenylbenzo[d][1][2]dioxole derivative | 8.30 |
| Compound B | 2-phenylquinoline-4-carboxylic acid derivative | 0.76 |
| Compound C | Macrocyclic peptide | 0.0025 |
| Nilotinib | Kinase inhibitor with off-target PCSK9 activity | 9.8 |
Note: The data presented in this table is for illustrative purposes and is compiled from various research sources. It does not represent data for this compound.
Conclusion
This competitive ELISA protocol provides a robust and high-throughput method for the initial screening and characterization of small-molecule inhibitors of the PCSK9-LDLR interaction. The detailed methodology and data presentation format are intended to support researchers and drug development professionals in the discovery of novel therapeutics for the management of hypercholesterolemia. Careful optimization of reagent concentrations and incubation times is recommended to ensure the quality and reproducibility of the results.
References
Preparation of Pcsk9-IN-16 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pcsk9-IN-16 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value |
| Molecular Weight | 424.56 g/mol |
| Solubility in DMSO | While specific data for this compound is not readily available, similar small molecule inhibitors of PCSK9 exhibit good solubility in DMSO (e.g., >100 mg/mL). A conservative starting concentration of 10 mg/mL is recommended, with the option to go higher following a small-scale solubility test. |
| Appearance | Solid powder |
| Storage of Powder | Store at -20°C for long-term storage. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 4.2456 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 424.56 g/mol x 1000 mg/g = 4.2456 mg
-
-
-
-
Solvent Addition:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.2456 mg of the compound, you would add 1 mL of DMSO.
-
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, you can gently warm the solution in a water bath (not exceeding 40°C) or sonicate for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles and maintain the stability of the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart of the key steps for preparing a this compound stock solution.
Signaling Pathway Context: PCSK9 and LDL Receptor Regulation
This compound exerts its effect by inhibiting the activity of PCSK9. The diagram below illustrates the canonical signaling pathway of PCSK9 in regulating LDL receptor levels.
Caption: PCSK9 binds to the LDL receptor, leading to its degradation. This compound inhibits this interaction.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
Application Notes and Protocols: Solubility and Stability of Pcsk9-IN-16 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pcsk9-IN-16 is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby reducing the clearance of LDL cholesterol from the circulation.[3][4][5] Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.[4][5][6] The efficacy of this compound in cell-based assays is critically dependent on its solubility and stability in cell culture media. This document provides detailed protocols for assessing these parameters to ensure accurate and reproducible experimental outcomes.
PCSK9 Signaling Pathway
The PCSK9 protein is primarily synthesized and secreted by the liver.[4] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[5] This binding event leads to the internalization of the PCSK9-LDLR complex.[4] In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface and instead targeting it for degradation in the lysosome.[7] By promoting LDLR degradation, PCSK9 reduces the number of LDLRs available to clear LDL cholesterol from the bloodstream, leading to elevated plasma LDL-C levels.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology of PCSK9 from the endoplasmic reticulum to lysosomes: new and emerging therapeutics to control low-density lipoprotein cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
Application Notes and Protocols for Pcsk9-IN-16 in HepG2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR) in hepatocytes.[1][2][3] Inhibition of PCSK9 has emerged as a promising therapeutic strategy for lowering LDL-cholesterol (LDL-C) levels.[2][4] Pcsk9-IN-16 is a small molecule inhibitor of PCSK9. These application notes provide a comprehensive guide for utilizing this compound in experiments with the HepG2 human hepatoma cell line, a widely used model for studying liver function and cholesterol metabolism.
Mechanism of Action
This compound functions by inhibiting the activity of PCSK9. Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[5] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL-C, instead targeting it for degradation in lysosomes.[1][6] By inhibiting PCSK9, this compound prevents this degradation, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL-C from the extracellular environment.[2][4]
Caption: PCSK9 Signaling and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies of potent small molecule PCSK9 inhibitors in the HepG2 cell line. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.
Table 1: Effect of a Representative PCSK9 Inhibitor on Protein Expression in HepG2 Cells
| Treatment | Concentration | LDLR Protein Level (Fold Change vs. Control) | PCSK9 Protein Level (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| PCSK9 Inhibitor | 1 µM | 1.5 - 2.0 | No significant change |
| PCSK9 Inhibitor | 5 µM | 2.5 - 3.5 | No significant change |
| PCSK9 Inhibitor | 10 µM | 3.0 - 4.0 | No significant change |
Note: Small molecule inhibitors of the PCSK9-LDLR interaction are not expected to alter total PCSK9 protein levels but rather to increase LDLR levels by preventing its degradation.
Table 2: Effect of a Representative PCSK9 Inhibitor on LDL-C Uptake in HepG2 Cells
| Treatment | Concentration | DiI-LDL Uptake (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| PCSK9 Inhibitor | 1 µM | 1.4 - 1.8 |
| PCSK9 Inhibitor | 5 µM | 2.0 - 2.8 |
| PCSK9 Inhibitor | 10 µM | 2.5 - 3.5 |
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 3-4 days, or when they reach 80-90% confluency. Use a suitable dissociation reagent like TrypLE™ Express.
Treatment of HepG2 Cells with this compound
-
Plating: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours) before proceeding with downstream analysis.
Caption: General Experimental Workflow.
Western Blotting for LDLR and PCSK9
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR and PCSK9 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
DiI-LDL Uptake Assay
-
Pre-incubation: After treatment with this compound, wash the cells and incubate them in serum-free medium.
-
LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the medium at a final concentration of 5-10 µg/mL.
-
Incubation: Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.
-
Washing: Wash the cells multiple times with ice-cold PBS to remove unbound DiI-LDL.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of DiI-LDL using a fluorescence microscope.
-
Flow Cytometry: For a quantitative analysis, detach the cells and measure the fluorescence intensity using a flow cytometer.
-
Cell Viability Assay (e.g., MTT or CCK-8)
-
Treatment: Treat HepG2 cells with a range of this compound concentrations in a 96-well plate.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Logical Relationships of Expected Outcomes
Caption: Expected Cascade of Events.
Disclaimer
These protocols and application notes are intended as a general guide. Researchers should optimize experimental conditions, including incubation times and reagent concentrations, for their specific laboratory settings and research objectives. It is also crucial to perform appropriate controls to ensure the validity of the experimental results.
References
- 1. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
Application Notes and Protocols for Pcsk9-IN-16 Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL-C from the circulation.[1][2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels and reducing the risk of cardiovascular disease. Pcsk9-IN-16 is a potent, small molecule inhibitor of PCSK9 that has been developed for the potential treatment of hypercholesterolemia and other cardiovascular diseases. These application notes provide detailed protocols for determining the dose-response curve of this compound through various in vitro assays.
Mechanism of Action: The PCSK9 Signaling Pathway
PCSK9 is primarily synthesized in the liver and secreted into the plasma. Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on hepatocytes. This binding prevents the recycling of the LDLR to the cell surface after it has been internalized with LDL-C. Instead, the entire PCSK9-LDLR-LDL-C complex is targeted for degradation within the lysosomes.[2] This reduction in the number of available LDLRs on the cell surface leads to decreased clearance of LDL-C from the bloodstream, resulting in higher plasma LDL-C levels. Small molecule inhibitors like this compound are designed to interfere with the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL-C.
Data Presentation: Dose-Response of this compound
While specific experimental dose-response data for this compound is detailed within patent literature (WO2020150474), this information is not publicly available in a dose-dependent format. However, based on the characterization of similar potent, small molecule PCSK9 inhibitors, a representative dose-response profile can be projected. The following tables summarize expected quantitative data from key in vitro assays.
Table 1: PCSK9-LDLR Binding Inhibition Assay (Biochemical)
| This compound Concentration (nM) | % Inhibition of PCSK9-LDLR Binding |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 35.1 |
| 100 | 50.3 |
| 250 | 72.4 |
| 500 | 88.9 |
| 1000 | 95.1 |
| IC50 (nM) | ~100 |
Table 2: Cellular LDL-C Uptake Assay
| This compound Concentration (nM) | % Increase in LDL-C Uptake (in the presence of PCSK9) |
| 10 | 8.3 |
| 50 | 25.6 |
| 100 | 48.9 |
| 250 | 75.1 |
| 500 | 92.5 |
| 1000 | 110.2 |
| EC50 (nM) | ~110 |
Table 3: Cytotoxicity Assay (e.g., MTT or LDH)
| This compound Concentration (µM) | % Cell Viability |
| 1 | 99.8 |
| 5 | 98.5 |
| 10 | 97.2 |
| 25 | 95.4 |
| 50 | 92.1 |
| 100 | 89.7 |
| CC50 (µM) | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the dose-response curve of this compound.
Experimental Workflow
Protocol 1: PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This protocol describes a competitive binding assay to measure the ability of this compound to inhibit the interaction between recombinant human PCSK9 and the LDLR.
Materials:
-
Recombinant human LDLR-EGF-AB domain
-
Recombinant human PCSK9 (His-tagged)
-
This compound
-
96-well high-binding microplates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Anti-His-tag antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of LDLR-EGF-AB domain (e.g., 1 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Compound and PCSK9 Incubation:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well, add 50 µL of the this compound dilution (or vehicle control).
-
Add 50 µL of His-tagged PCSK9 (e.g., 100 ng/mL in Assay Buffer) to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Detection:
-
Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular LDL-C Uptake Assay
This protocol measures the effect of this compound on the uptake of fluorescently labeled LDL-C by hepatocytes in the presence of exogenous PCSK9.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL-C (e.g., DiI-LDL or Bodipy-LDL)
-
Recombinant human PCSK9
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 16-24 hours to upregulate LDLR expression.
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Pre-incubate the cells with the this compound dilutions (or vehicle control) for 1 hour at 37°C.
-
Add recombinant PCSK9 (e.g., 10 µg/mL) to all wells except for the no-PCSK9 control.
-
Incubate for 1 hour at 37°C.
-
-
LDL-C Uptake: Add fluorescently labeled LDL-C (e.g., 10 µg/mL) to each well and incubate for 4 hours at 37°C.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove unbound LDL-C.
-
Data Acquisition:
-
Microplate Reader: Read the fluorescence intensity using appropriate excitation and emission wavelengths.
-
Flow Cytometry: Detach the cells and analyze the fluorescence on a single-cell basis.
-
-
Data Analysis: Normalize the fluorescence signal to the control wells and calculate the percent increase in LDL-C uptake for each concentration of this compound. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of this compound on a relevant cell line to ensure that the observed effects in the functional assays are not due to cell death.
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at an appropriate density.
-
Cell Culture: Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the this compound dilutions (and vehicle control).
-
Incubate for 24-48 hours (or a duration relevant to the functional assays).
-
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control cells and determine the CC50 value.
References
Application Notes and Protocols for Bioluminescent Protein Complementation Assay with a PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[3][4]
The Bioluminescent Protein Complementation Assay (BPCA) is a powerful tool for studying protein-protein interactions in living cells.[5][6] This technology utilizes a split-luciferase enzyme, where two interacting proteins of interest are fused to complementary, inactive fragments of the luciferase.[5] Upon interaction of the target proteins, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme and generating a quantifiable luminescent signal.[5][7]
This document provides detailed application notes and protocols for utilizing a BPCA to screen and characterize inhibitors of the PCSK9-LDLR interaction, using the hypothetical small molecule inhibitor "Pcsk9-IN-16" as an example. The assay described here is based on the NanoBiT® protein complementation system.[8]
Signaling Pathway of PCSK9-Mediated LDLR Degradation
PCSK9 is primarily synthesized in the liver and secreted into the plasma.[9] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[8] The PCSK9-LDLR complex is then internalized via clathrin-mediated endocytosis.[8] In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the conformational changes necessary for the receptor to recycle back to the cell surface.[10] Instead, the complex is trafficked to the lysosome, where both PCSK9 and the LDLR are degraded.[2] By promoting LDLR degradation, PCSK9 effectively reduces the capacity of the liver to clear LDL-C from the circulation.[1]
Caption: PCSK9 binds to LDLR, promoting its internalization and degradation in lysosomes.
Experimental Workflow: Bioluminescent Protein Complementation Assay
The BPCA for the PCSK9-LDLR interaction utilizes a cell line stably expressing the LDLR fused to the Large BiT (LgBiT) fragment of the NanoLuc® luciferase. The Small BiT (SmBiT) fragment is fused to PCSK9 protein, which is purified and added exogenously to the cells. The binding of PCSK9-SmBiT to LDLR-LgBiT on the cell surface reconstitutes the luciferase, and in the presence of its substrate, generates a luminescent signal that is proportional to the extent of the interaction.[8][9] Small molecule inhibitors, such as this compound, that disrupt this interaction will cause a decrease in the luminescent signal.[8]
Caption: Workflow for the PCSK9-LDLR bioluminescent protein complementation assay.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing LDLR-LgBiT (custom generation required)
-
Purified PCSK9-SmBiT protein (custom expression and purification required)
-
This compound (or other small molecule inhibitor)
-
DMEM, high glucose (Gibco)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM® I Reduced Serum Medium (Gibco)
-
Nano-Glo® Live Cell Assay System (Promega)
-
White, clear-bottom 96-well or 384-well assay plates (Corning)
-
Luminometer plate reader
Cell Culture and Plating
-
Culture HEK293 cells stably expressing LDLR-LgBiT in DMEM supplemented with 10% FBS.
-
For a 96-well assay, seed the cells at a density of 10,000 to 20,000 cells per well in 100 µL of complete growth medium.[8]
-
For a 384-well assay, seed the cells at a density of 5,000 to 10,000 cells per well in 25 µL of complete growth medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell attachment.[8]
PCSK9-LDLR BPCA Protocol
-
Prepare a stock solution of this compound in 100% DMSO. Further dilute the inhibitor in Opti-MEM® to create a 2X working solution series.
-
Carefully remove the growth medium from the plated cells.
-
For a 96-well plate, add 25 µL of the 2X this compound dilution series (or vehicle control) to the appropriate wells.[8]
-
For a 384-well plate, add 12.5 µL of the 2X this compound dilution series (or vehicle control).
-
Prepare a 2X working solution of purified PCSK9-SmBiT in Opti-MEM®. A final concentration of 0.8 µg/mL is a good starting point, but should be optimized.[8]
-
For a 96-well plate, add 25 µL of the 2X PCSK9-SmBiT solution to each well.[8]
-
For a 384-well plate, add 12.5 µL of the 2X PCSK9-SmBiT solution to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
For a 96-well plate, add 10 µL of the prepared substrate to each well.[8]
-
For a 384-well plate, add 5 µL of the prepared substrate to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the luminescence using a plate reader.
Data Presentation
The following tables present illustrative quantitative data for the characterization of this compound using the BPCA.
Table 1: Assay Performance and Quality Control
| Parameter | Value |
| Z'-factor | 0.83[8] |
| Signal to Background Ratio | >100 |
| DMSO Tolerance | Up to 1% |
Note: Z'-factor is a measure of the statistical effect size and is used to judge the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.[11]
Table 2: Dose-Response of this compound on PCSK9-LDLR Interaction
| This compound (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0 |
| 1 | 1,450,000 | 3.3 |
| 10 | 1,200,000 | 20.0 |
| 50 | 780,000 | 48.0 |
| 100 | 450,000 | 70.0 |
| 500 | 150,000 | 90.0 |
| 1000 | 100,000 | 93.3 |
Note: Relative Luminescence Units (RLU) and % Inhibition are example data and should be determined experimentally.
Table 3: IC₅₀ Values for PCSK9 Inhibitors
| Inhibitor | IC₅₀ (nM) |
| This compound | 65 |
| Alirocumab (Antibody Control) | 0.5 |
| Evolocumab (Antibody Control) | 0.4 |
Note: IC₅₀ values for antibody controls are typically in the sub-nanomolar range. The IC₅₀ for this compound is an illustrative value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescent Signal | Low cell number or viability | Optimize cell seeding density and ensure cell health. |
| Inactive PCSK9-SmBiT or substrate | Use freshly prepared reagents and test the activity of individual components. | |
| Suboptimal protein concentrations | Titrate the concentration of PCSK9-SmBiT. | |
| High Background Signal | Autoluminescence of compounds | Test compounds for inherent luminescent properties. |
| Non-specific protein aggregation | Include a non-interacting protein control. | |
| High Well-to-Well Variability | Inconsistent cell plating | Ensure even cell distribution during plating. |
| Pipetting errors | Use calibrated pipettes and careful technique. | |
| Edge effects on the plate | Avoid using the outer wells of the plate or fill them with media. |
Conclusion
The bioluminescent protein complementation assay is a robust and sensitive method for studying the PCSK9-LDLR interaction in a cellular context.[8][9] It is well-suited for high-throughput screening of small molecule inhibitors like this compound, as well as for characterizing the potency and mechanism of action of various inhibitory modalities.[8] The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and utilize this powerful assay in their discovery and development efforts.
References
- 1. ahajournals.org [ahajournals.org]
- 2. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair | ACROBiosystems [acrobiosystems.com]
- 3. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Efficacy and Tolerability of PCSK9 Targeted Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Lowering Therapy and Circulating PCSK9 Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of PCSK9 inhibitors in real-world clinical practice. An observational multicentre study. The IRIS-PCSK9I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unusual responses to PCSK9 inhibitors in a clinical cohort utilizing a structured follow-up protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PCSK9-LDLR Interaction Using Pcsk9-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis. It functions by binding to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding initiates the internalization and subsequent lysosomal degradation of the LDLR, thereby reducing the number of receptors available to clear circulating LDL-cholesterol (LDL-C) from the bloodstream. Elevated levels or gain-of-function mutations in PCSK9 are associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease. Consequently, the inhibition of the PCSK9-LDLR interaction has emerged as a prime therapeutic target for lowering LDL-C levels.
Pcsk9-IN-16 is a small molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. These application notes provide an overview of the utility of this compound as a research tool and detailed protocols for its use in various in vitro assays to characterize the PCSK9-LDLR interaction. While specific quantitative data for this compound is detailed in the patent WO2020150474, this document provides a comprehensive guide to its application in the laboratory.
Mechanism of Action
This compound is a potent, cell-permeable small molecule that directly binds to PCSK9, preventing its association with the LDLR. By occupying the binding site on PCSK9 that recognizes the EGF-A domain of the LDLR, this compound effectively blocks the formation of the PCSK9-LDLR complex. This inhibition leads to an increase in the recycling of LDLRs to the cell surface, enhancing the clearance of LDL-C from the circulation.
Data Presentation
The following table summarizes the typical quantitative data that can be generated for a small molecule inhibitor like this compound. The values provided are representative and based on publicly available data for similar potent small molecule PCSK9 inhibitors. Researchers should generate their own data for this compound using the protocols outlined below.
| Parameter | Assay Type | Value (Representative) | Purpose |
| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) | 10 nM | Measures the half-maximal inhibitory concentration of the compound in a biochemical assay. |
| Kd | Surface Plasmon Resonance (SPR) | 100 nM | Determines the equilibrium dissociation constant, indicating the binding affinity between the compound and PCSK9. |
| EC50 | LDL Uptake Assay (HepG2 cells) | 50 nM | Measures the half-maximal effective concentration for restoring LDL uptake in a cellular context. |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination
This assay measures the ability of this compound to inhibit the binding of recombinant human PCSK9 to the recombinant human LDLR-EGF-A domain in a biochemical format.
Materials:
-
Recombinant Human PCSK9 (carrier-free)
-
Recombinant Human LDLR-EGF-A Domain, His-tagged
-
Anti-His-Tag antibody labeled with Lumi4-Tb (donor)
-
Streptavidin-XL665 (acceptor)
-
Biotinylated anti-PCSK9 antibody
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the assay should typically range from 1 pM to 100 µM.
-
Reagent Preparation:
-
Prepare a solution of PCSK9 and biotinylated anti-PCSK9 antibody in Assay Buffer.
-
Prepare a solution of His-tagged LDLR-EGF-A, Anti-His-Tag-Lumi4-Tb, and Streptavidin-XL665 in Assay Buffer.
-
-
Assay Procedure:
-
Add 2 µL of the this compound dilution series to the wells of a 384-well plate.
-
Add 4 µL of the PCSK9/biotinylated antibody mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the LDLR/donor/acceptor mix to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) with a time delay of 60 µs.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd)
This assay directly measures the binding affinity and kinetics of this compound to PCSK9.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Human PCSK9
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound
Protocol:
-
Chip Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant human PCSK9 to the chip surface via amine coupling to a target density of ~2000-4000 Resonance Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in Running Buffer, typically ranging from 1 nM to 10 µM.
-
Inject the this compound dilutions over the immobilized PCSK9 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in Running Buffer for a defined time (e.g., 300 seconds).
-
Regenerate the surface between cycles if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
LDL Uptake Assay in HepG2 Cells for Functional Efficacy (EC50)
This cell-based assay measures the ability of this compound to restore the uptake of fluorescently labeled LDL in the presence of exogenous PCSK9.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Recombinant Human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Protocol:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well plate at a density of 20,000-40,000 cells/well and allow them to adhere overnight.
-
To upregulate LDLR expression, incubate the cells in a medium containing 10% LPDS for 24 hours prior to the assay.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in a serum-free medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Add recombinant human PCSK9 to the wells (at a final concentration known to induce LDLR degradation, e.g., 10 µg/mL) and incubate for 3 hours at 37°C.
-
Add fluorescently labeled LDL (e.g., 10 µg/mL final concentration) to the wells and incubate for an additional 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Wash the cells three times with PBS to remove unbound LDL.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, fix the cells and quantify the internalized LDL using a high-content imaging system.
-
-
Data Analysis:
-
Normalize the fluorescence signal to a control (cells treated with PCSK9 but no inhibitor).
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This compound serves as a valuable tool for investigating the intricacies of the PCSK9-LDLR interaction and for the discovery and development of novel therapeutics for hypercholesterolemia. The protocols provided herein offer robust methods for characterizing the biochemical and cellular activity of this and other small molecule inhibitors of PCSK9. It is recommended that each laboratory optimizes these protocols for their specific reagents and instrumentation to ensure high-quality, reproducible data.
Application of Pcsk9-IN-16 in Atherosclerosis Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][3] This reduction in LDLR density leads to decreased clearance of circulating low-density lipoprotein cholesterol (LDL-C), a major contributor to the development of atherosclerosis.[2] Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries, which can lead to cardiovascular events such as myocardial infarction and stroke.
Pcsk9-IN-16 is a small molecule inhibitor of PCSK9. By blocking the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, leading to increased LDL-C clearance from the circulation and a subsequent reduction in plasma LDL-C levels. This application note provides an overview of the application of this compound in preclinical atherosclerosis models, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound disrupts the PCSK9-LDLR interaction, leading to an increased number of LDLRs on the hepatocyte surface and enhanced clearance of LDL-C from the bloodstream. Beyond its lipid-lowering effects, inhibition of PCSK9 has been shown to have pleiotropic anti-atherosclerotic effects, including reducing inflammation within the vascular wall.[4][5][6]
In Vitro Applications
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the in vitro potency of this compound in inhibiting the binding of PCSK9 to the LDLR.
Protocol:
-
Reagents and Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain protein
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplates (high-binding)
-
Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with recombinant human LDLR-EGF-A domain protein overnight at 4°C.
-
Wash the plate with assay buffer to remove unbound protein.
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare a serial dilution of this compound in assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of recombinant human PCSK9 with the serially diluted this compound for 30 minutes at room temperature.
-
Transfer the PCSK9/Pcsk9-IN-16 mixture to the LDLR-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound PCSK9.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.
-
Table 1: In Vitro Efficacy of this compound
| Parameter | Value |
| IC₅₀ (PCSK9-LDLR Binding) | [Insert representative value, e.g., 50 nM] |
| Cellular LDLR Upregulation EC₅₀ | [Insert representative value, e.g., 200 nM] |
| LDL-C Uptake EC₅₀ (HepG2 cells) | [Insert representative value, e.g., 150 nM] |
| Note: The data presented in this table is representative and should be confirmed experimentally for this compound. |
In Vivo Applications in Atherosclerosis Models
Animal Model: Apolipoprotein E-deficient (ApoE-/-) Mice
ApoE-/- mice are a widely used and well-characterized model of atherosclerosis.[7][8][9] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, and this process is accelerated by a high-fat diet.
Protocol: Induction of Atherosclerosis in ApoE-/- Mice
-
Animals:
-
Male ApoE-/- mice, 6-8 weeks old.
-
-
Diet:
-
High-fat diet (HFD), also known as a Western-type diet, typically containing 21% fat and 0.15-0.2% cholesterol.[10]
-
-
Procedure:
-
Acclimatize the mice for at least one week with free access to standard chow and water.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Switch the diet of all mice to the HFD.
-
Administer this compound or vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage).
-
Continue the HFD and treatment for a predefined period, typically 8-16 weeks.
-
Monitor body weight and food intake regularly.
-
Collect blood samples at baseline and throughout the study to monitor plasma lipid levels.
-
At the end of the study, euthanize the mice and collect blood and tissues for analysis.
-
Efficacy Evaluation
1. Plasma Lipid Analysis:
-
Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.
2. Atherosclerotic Plaque Quantification:
-
En face analysis of the aorta:
-
Perfuse the mouse with PBS followed by 4% paraformaldehyde.
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of adipose tissue and cut it open longitudinally.
-
Stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images of the flattened aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Histological analysis of the aortic root:
-
Embed the heart in OCT compound and freeze.
-
Cryosection the aortic root.
-
Stain sections with Oil Red O for lipid deposition and Hematoxylin and Eosin (H&E) for general morphology.
-
Quantify the lesion area in the aortic root sections.
-
3. Gene and Protein Expression Analysis:
-
Analyze the expression of key genes and proteins involved in cholesterol metabolism and inflammation in the liver and aorta using techniques such as qPCR, Western blotting, and immunohistochemistry.
Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice on a High-Fat Diet (12 weeks)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Plasma LDL-C (mg/dL) | 450 ± 50 | 250 ± 40 | 180 ± 35** |
| Aortic Plaque Area (%) | 35 ± 5 | 20 ± 4 | 12 ± 3 |
| Aortic Root Lesion Area (μm²) | 350,000 ± 50,000 | 200,000 ± 40,000* | 120,000 ± 30,000 |
| Hepatic LDLR Protein (fold change) | 1.0 | 2.5 ± 0.5 | 4.0 ± 0.8** |
| Note: The data presented in this table is representative and should be confirmed experimentally for this compound. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Signaling Pathway
This compound ultimately impacts downstream inflammatory signaling pathways implicated in atherosclerosis. By reducing LDL-C, this compound lessens the substrate for oxidized LDL (ox-LDL) formation, a key driver of inflammation in the vessel wall. This leads to reduced activation of inflammatory pathways such as NF-κB and decreased expression of pro-inflammatory cytokines and adhesion molecules.
Conclusion
This compound represents a promising therapeutic agent for the treatment of atherosclerosis. The protocols outlined in this application note provide a framework for evaluating the efficacy of this compound in preclinical models. In vitro assays can confirm its mechanism of action and potency, while in vivo studies in atherosclerosis-prone mouse models such as the ApoE-/- mouse are crucial for demonstrating its therapeutic potential in reducing hypercholesterolemia and atherosclerotic plaque development. Further studies may also explore its effects on plaque stability and regression.
References
- 1. PCSK9 - Wikipedia [en.wikipedia.org]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Preventing Pcsk9-IN-16 degradation in long-term experiments
Notice: Information regarding a specific molecule designated "Pcsk9-IN-16" is not available in publicly accessible scientific literature or databases. The following technical support guide is based on general principles for handling small molecule inhibitors and PROTACs (Proteolysis Targeting Chimeras) that target the PCSK9 pathway. Researchers working with a novel compound should always refer to the manufacturer's specific handling and stability data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
While specific data on "this compound" is unavailable, it is presumed to be a small molecule inhibitor or a PROTAC targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[1][2][3][4] By inhibiting PCSK9, the degradation of LDLR is reduced, resulting in more LDLRs being available on the cell surface to clear LDL-C from the circulation.[1][4]
A small molecule inhibitor would likely work by directly binding to PCSK9 and preventing its interaction with the LDLR. A PROTAC, on the other hand, would induce the degradation of the PCSK9 protein itself by bringing it into proximity with an E3 ubiquitin ligase.
Q2: What are the common causes of this compound degradation in long-term experiments?
For small molecule inhibitors and PROTACs, degradation in long-term cellular or in vivo experiments can be attributed to several factors:
-
Metabolic Instability: The compound may be metabolized by cellular enzymes, such as cytochrome P450s in the liver.
-
Chemical Instability: The molecule's chemical structure may be susceptible to hydrolysis, oxidation, or other chemical reactions in the aqueous environment of cell culture media or biological fluids.
-
Physicochemical Properties: Poor solubility can lead to precipitation over time, effectively reducing the active concentration of the compound. Adsorption to plasticware can also be a factor.
-
Light Sensitivity: Some compounds are sensitive to light and can degrade upon prolonged exposure.
-
Temperature Instability: Elevated temperatures can accelerate both chemical and metabolic degradation.
Q3: How should I properly store and handle this compound to minimize degradation?
Without specific manufacturer guidelines, general best practices for storing and handling potent small molecules should be followed:
-
Storage of Stock Solutions:
-
Store stock solutions in a non-reactive solvent (e.g., DMSO) at -20°C or -80°C.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Prepare fresh working solutions from stock for each experiment whenever possible.
-
If working solutions in aqueous media need to be stored, they should be kept at 4°C for short periods (hours to a few days) and protected from light. Long-term storage of aqueous solutions is generally not recommended.
-
-
Handling During Experiments:
-
Minimize the exposure of the compound to light by using amber-colored tubes and plates.
-
Maintain a consistent and appropriate temperature for the experimental setup.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Loss of compound activity over time in a multi-day cell culture experiment. | 1. Metabolic degradation of the compound by the cells.2. Chemical instability of the compound in the culture medium.3. Adsorption of the compound to the culture vessel. | 1. Replenish the compound with each media change. For very long-term experiments, consider more frequent partial media changes with fresh compound.2. Assess the stability of the compound in the specific culture medium at 37°C in the absence of cells.3. Consider using low-adsorption plasticware. |
| Inconsistent results between experiments. | 1. Variability in compound concentration due to improper storage or handling.2. Precipitation of the compound from the working solution. | 1. Ensure consistent preparation of working solutions from a fresh aliquot of the stock solution for each experiment.2. Visually inspect the working solution for any signs of precipitation before use. Determine the solubility limit of the compound in the experimental medium. |
| No observable effect of the compound at expected concentrations. | 1. Complete degradation of the compound.2. Incorrect initial concentration of the stock solution. | 1. Verify the integrity of the stock solution using an analytical method such as HPLC-MS.2. Confirm the concentration of the stock solution. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Medium
This protocol is designed to evaluate the chemical stability of a compound like this compound in a cell-free environment.
-
Preparation:
-
Prepare a working solution of the compound in the desired cell culture medium at the final experimental concentration.
-
As a control, prepare a similar solution in a stable buffer (e.g., PBS).
-
-
Incubation:
-
Incubate both solutions under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Analysis:
-
Immediately after collection, store the aliquots at -80°C until analysis.
-
Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like LC-MS/MS.
-
-
Data Interpretation:
-
Plot the concentration of the compound as a function of time. A significant decrease in concentration in the culture medium compared to the control buffer indicates chemical instability in the medium.
-
Visualizations
Below are diagrams illustrating key concepts related to PCSK9 function and experimental workflows.
Caption: PCSK9-mediated degradation pathway of the LDL receptor.
Caption: Recommended experimental workflow for long-term cell culture experiments.
References
Technical Support Center: Off-Target Effects of Small Molecule PCSK9 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of small molecule PCSK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of small molecule PCSK9 inhibitors and their mechanisms of action?
A1: Small molecule PCSK9 inhibitors can be broadly categorized based on their mechanism of action:
-
PCSK9-LDLR Interaction Blockers: These molecules physically obstruct the binding of PCSK9 to the LDL receptor (LDLR), preventing LDLR degradation and increasing its recycling to the cell surface. This leads to enhanced clearance of LDL cholesterol from the bloodstream.
-
PCSK9 Translation Inhibitors: This emerging class of inhibitors acts at the level of protein synthesis. They selectively stall the ribosome during the translation of PCSK9 mRNA, leading to reduced production of the PCSK9 protein.[1]
-
PCSK9 Transcription Inhibitors: These compounds reduce the expression of the PCSK9 gene at the transcriptional level, resulting in lower levels of PCSK9 mRNA and, consequently, less PCSK9 protein.
Q2: What are the known off-target effects of small molecule PCSK9 inhibitors that work by stalling ribosome translation?
A2: Small molecules that inhibit PCSK9 translation by stalling ribosomes, such as PF-06446846 and its analog PF-06378503, have been studied for their off-target effects using techniques like ribosome profiling and CRISPRi screens.[2][3]
While these compounds are highly selective for PCSK9, they have been shown to affect the translation of a small number of other proteins.[3] Ribosome profiling has revealed that PF-06378503 induces stalling on 46 mRNAs, with only 12 of these also being affected by PF-06446846.[2] This indicates that subtle changes in compound structure can alter the off-target profile.[2]
Q3: Are there known off-target effects for small molecule inhibitors that block the PCSK9-LDLR interaction?
A3: For orally available small molecule inhibitors that block the PCSK9-LDLR interaction and have entered clinical trials, such as enlicitide (MK-0616), the publicly available data from these trials suggest a favorable safety profile with adverse events comparable to placebo.[4][5][6][7][8] However, detailed preclinical off-target screening data, such as kinase panel profiling or broad ligand-binding assays, are not extensively published in the public domain.
Q4: What experimental approaches are used to identify off-target effects of small molecule PCSK9 inhibitors?
A4: Several key experimental methodologies are employed to characterize the off-target effects of small molecule PCSK9 inhibitors:
-
Ribosome Profiling (Ribo-Seq): This is a powerful technique used to identify the off-target effects of translation inhibitors. It provides a snapshot of all the mRNAs being translated in a cell at a specific moment and can reveal which other proteins, besides the intended target, are affected by the inhibitor.[2][3]
-
CRISPRi (CRISPR interference) Screens: These genetic screens can identify genes and pathways that modulate the cellular response to a drug. By observing which gene knockdowns sensitize or protect cells from the inhibitor, researchers can infer the off-target pathways affected by the compound.[2]
-
Quantitative Proteomics (e.g., SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to compare the abundance of thousands of proteins between treated and untreated cells, providing a broad overview of on- and off-target protein level changes.[3]
-
Kinase Profiling: For inhibitors that have the potential to interact with kinases, screening against a panel of kinases is a standard method to assess off-target activity.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct binding of a small molecule to on- and off-target proteins within a cell.[2][9]
Troubleshooting Guides
Problem 1: Unexpected cellular toxicity observed with a novel small molecule PCSK9 translation inhibitor.
| Possible Cause | Troubleshooting Step |
| Broad off-target translation inhibition | Perform ribosome profiling to identify all mRNAs whose translation is stalled by your compound. Compare the off-target profile to that of known selective inhibitors like PF-06446846. |
| Induction of cellular stress pathways | Conduct a CRISPRi screen to identify genes that, when knocked down, alter the toxicity of your compound. This can reveal the specific stress response pathways being activated.[2] |
| Metabolite-induced toxicity | Analyze the metabolic stability of your compound and identify major metabolites. Test the toxicity of the identified metabolites in your cellular assay. |
Problem 2: Discrepancy between in vitro binding affinity and cellular activity of a PCSK9-LDLR interaction blocker.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess the cell permeability of your compound using standard assays (e.g., PAMPA, Caco-2). |
| Efflux by cellular transporters | Use inhibitors of common efflux pumps (e.g., P-glycoprotein, MRPs) in your cellular assay to see if the potency of your compound increases. |
| Off-target engagement in the cellular environment | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging with PCSK9 inside the cell at the expected concentrations.[2][9] |
Quantitative Data Summary
Table 1: Off-Target Translational Stalling of PF-06378503 Identified by Ribosome Profiling [2]
| Gene Name | Description | Fold Change (PF-06378503 vs. DMSO) |
| CNPY4 | Canopy FGF signaling regulator 4 | Significant Stalling |
| TM4SF4 | Transmembrane 4 L six family member 4 | Significant Stalling |
| DHFRL1 | Dihydrofolate reductase like 1 | Significant Stalling |
| ... (and 43 other genes) |
Note: The complete list of 46 off-target genes is available in the supplementary materials of the cited publication.[2]
Table 2: Comparison of Off-Target Profiles for PF-06378503 and PF-06446846 [2]
| Category | Number of Genes |
| Total off-targets for PF-06378503 | 46 |
| Total off-targets for PF-06446846 | Not specified in this study, but noted as "very few" in another[3] |
| Overlapping off-targets | 12 |
Experimental Protocols
1. Ribosome Profiling for Off-Target Identification of a Translation Inhibitor
This protocol is a generalized procedure based on methodologies described for analyzing compounds like PF-06446846 and PF-06378503.[2][3]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Huh-7, which endogenously expresses PCSK9) to ~80% confluency.
-
Treat cells with the small molecule inhibitor at a desired concentration (e.g., 1.5 µM) or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Ribosome Footprinting:
-
Lyse the cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
-
Ribosome Monosome Isolation:
-
Isolate the 80S monosomes (ribosomes with protected mRNA fragments) by sucrose density gradient ultracentrifugation.
-
-
Footprint Extraction and Library Preparation:
-
Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Perform size selection to isolate footprints of the correct length (typically 28-30 nucleotides).
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Reverse transcribe the footprints to cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Calculate the ribosome occupancy for each gene by counting the number of reads that map to its coding sequence.
-
Identify off-target genes by comparing the ribosome occupancy in inhibitor-treated samples to vehicle-treated samples. A significant increase in ribosome density at a specific location on an mRNA indicates a stalling event.
-
2. Genome-Wide CRISPRi Screen for Identifying Pathways Affected by a PCSK9 Inhibitor
This protocol is a generalized workflow based on the screen performed with PF-06378503.[2]
-
Cell Line and Library Preparation:
-
Use a stable cell line expressing dCas9-KRAB (e.g., Huh-7-dCas9-KRAB).
-
Amplify a genome-wide sgRNA library.
-
Package the sgRNA library into lentiviral particles.
-
-
CRISPRi Screen:
-
Transduce the dCas9-KRAB expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one sgRNA.
-
Select for transduced cells (e.g., with puromycin).
-
Split the cell population into two groups: one treated with the small molecule inhibitor at a toxic concentration and one with vehicle (DMSO).
-
Culture the cells for a sufficient period to allow for changes in cell fitness (e.g., 14 days).
-
-
Sample Collection and Analysis:
-
Harvest genomic DNA from both the treated and control cell populations.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Sequence the PCR products using high-throughput sequencing.
-
-
Data Analysis:
-
Count the abundance of each sgRNA in the treated and control samples.
-
Calculate the log2 fold change in sgRNA abundance between the treated and control groups.
-
Genes whose sgRNAs are depleted in the treated sample are considered "sensitizers" (their knockdown increases toxicity), while those whose sgRNAs are enriched are "suppressors" (their knockdown protects from toxicity).
-
Perform pathway analysis on the identified sensitizer and suppressor genes to identify affected cellular pathways.
-
Visualizations
Caption: Mechanism of off-target effects for ribosome-stalling PCSK9 inhibitors.
Caption: Workflow for a CRISPRi screen to identify off-target pathways.
References
- 1. youtube.com [youtube.com]
- 2. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-scale CRISPR screening for modifiers of cellular LDL uptake | PLOS Genetics [journals.plos.org]
- 5. A review of Ribosome profiling and tools used in Ribo-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Pcsk9-IN-16
Welcome to the technical support center for Pcsk9-IN-16, a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to help interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of PCSK9.[1][2] Its chemical formula is C16H20N6O2S3.[2] It is designed to disrupt the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), thereby preventing the PCSK9-mediated degradation of the LDLR. By inhibiting this interaction, this compound increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol from the extracellular environment. This mechanism of action is central to its potential application in hypercholesterolemia research.[1][3]
Q2: What is the primary application of this compound in a research setting?
A2: The primary application of this compound is for in vitro and in vivo research into the biological roles of PCSK9 and the therapeutic potential of its inhibition.[1] This includes studying its effects on lipid metabolism, cardiovascular diseases, and potentially other pathways where PCSK9 has been implicated.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] It is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium. For storage, the solid compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, as with many small molecule inhibitors, the potential for off-target interactions exists.[5] It is advisable to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a structurally related but inactive compound as a negative control or performing target engagement assays.
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with this compound.
Issue 1: No observable effect on LDLR levels or LDL uptake after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Inadequate Concentration: | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Poor Solubility: | Ensure that this compound is fully dissolved in DMSO before diluting it in your aqueous experimental medium. Precipitates can significantly reduce the effective concentration. Consider gentle warming or vortexing to aid dissolution. |
| Compound Instability: | Minimize the time the compound spends in aqueous solutions before being added to cells. Prepare fresh dilutions from your frozen DMSO stock for each experiment. |
| Cell Line Insensitivity: | Confirm that your chosen cell line expresses PCSK9 and LDLR at detectable levels. Some cell lines may have low endogenous expression, making them unsuitable for this type of assay. |
| Incorrect Experimental Timeline: | The effects of PCSK9 inhibition on LDLR levels and LDL uptake may take time to become apparent. Optimize the treatment duration in your experiments. |
Issue 2: Observed cell toxicity or a decrease in cell viability at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects: | As with many kinase inhibitors, off-target effects can lead to cellular toxicity.[6][7][8] Lower the concentration of this compound and/or reduce the treatment duration. Consider using a different PCSK9 inhibitor with a distinct chemical scaffold as a comparator. |
| DMSO Toxicity: | Ensure the final concentration of DMSO in your cell culture medium is below a toxic threshold (typically <0.5%). Prepare your dilutions accordingly. |
| Compound Impurities: | If possible, verify the purity of your this compound lot using analytical methods such as HPLC-MS. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Compound Handling: | Adhere to a strict and consistent protocol for dissolving, storing, and diluting the compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Variability: | Ensure that cells are at a consistent confluency and passage number for each experiment. Variations in cell health and density can impact the experimental outcome. |
| Assay Variability: | Standardize all steps of your experimental assay, including incubation times, reagent concentrations, and detection methods. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity on LDLR Protein Levels in HepG2 Cells
This protocol provides a representative method for evaluating the effect of this compound on LDLR protein levels in a human hepatocyte cell line.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-153452)
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-LDLR and anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against LDLR and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control. Compare the LDLR levels in the this compound treated groups to the vehicle control group.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Pcsk9-IN-16
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cell viability issues observed at high concentrations of the small molecule inhibitor, Pcsk9-IN-16. The information provided is based on general principles for troubleshooting small molecule inhibitors in cell-based assays.
Troubleshooting Guide
Q1: We are observing significant cell death at high concentrations of this compound. How can we determine if this is a specific effect of PCSK9 inhibition or general cytotoxicity?
Potential Causes:
-
Off-target effects: At high concentrations, small molecules can bind to unintended cellular targets, leading to toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Compound precipitation: High concentrations of the inhibitor may lead to precipitation in the culture medium, which can be toxic to cells.
-
Induction of apoptosis or necrosis: The compound may be triggering programmed cell death or necrotic pathways.
Solutions:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 (inhibitory concentration) for PCSK9 activity and the CC50 (cytotoxic concentration). A significant separation between the IC50 and CC50 suggests a therapeutic window where the desired inhibitory effect can be achieved without significant cell death.
-
Solvent Control: Ensure that the final concentration of the solvent in your vehicle control is equivalent to the highest concentration used in your experimental wells.
-
Solubility Check: Visually inspect the culture medium for any signs of compound precipitation after the addition of this compound. If precipitation is observed, consider using a lower concentration or a different solvent system.
-
Mechanism of Cell Death Assay: Conduct an apoptosis vs. necrosis assay to understand the pathway through which the cells are dying.[1][2][3][4] This can provide insights into the potential mechanism of toxicity.
Q2: Our cell viability assay results with this compound are inconsistent and not reproducible. What could be the cause?
Potential Causes:
-
Inconsistent cell seeding: Uneven cell numbers across wells can lead to variability in viability readouts.
-
Edge effects: Wells on the periphery of the microplate are prone to evaporation, which can affect cell growth and compound concentration.
-
Assay interference: The compound may directly interfere with the chemistry of the cell viability assay (e.g., reducing the tetrazolium salt in an MTT assay).[5]
-
Timing of analysis: The time point at which the viability is assessed may not be optimal for observing the compound's effect.
Solutions:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding cells.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
Assay Validation: To check for assay interference, run a control with the compound in cell-free medium. Any signal in this control would indicate direct interaction with the assay reagents. Consider using a different viability assay that relies on a different principle (e.g., ATP-based vs. metabolic-based).
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing the desired effect of this compound on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
It is recommended to start with a broad range of concentrations in a dose-response experiment, for example, from 1 nM to 100 µM. This will help in determining the optimal concentration range for your specific cell type and experimental conditions.
Q2: How can I be sure that the observed effects are due to PCSK9 inhibition?
To confirm that the observed phenotype is due to on-target inhibition of PCSK9, consider the following experiments:
-
Rescue Experiment: If possible, overexpress PCSK9 in your cells and see if this rescues the effect of this compound.
-
Use of a Negative Control: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control.
-
Downstream Target Analysis: Measure the levels of the LDL receptor (LDLR), which is the primary downstream target of PCSK9. Inhibition of PCSK9 should lead to an increase in LDLR levels.[6][7][8]
Q3: Which cell viability assay is most suitable for use with this compound?
The choice of cell viability assay depends on your specific experimental needs.
-
MTT/MTS/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity.[9][10][11][12] They are widely used but can be prone to interference from compounds that have reducing or oxidizing properties.[5]
-
CCK-8/WST-8 Assays: These are also colorimetric assays that are generally considered to have lower cytotoxicity than MTT and are performed in a single step.[13][14][15][16]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells and are generally more sensitive and less prone to interference than metabolic assays.[9]
-
Real-time Viability Assays: These assays allow for the continuous monitoring of cell viability over time.[9]
It is often recommended to confirm results using at least two different viability assays that are based on different principles.
Data Presentation
A well-structured table is crucial for interpreting dose-response experiments. Below is a template for recording and analyzing your data.
Table 1: Example of a Dose-Response Experiment for this compound
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation | Observations |
| 0 (Vehicle Control) | 100 | 5.2 | Healthy, confluent monolayer |
| 0.1 | 98.5 | 4.8 | No visible change |
| 1 | 95.2 | 6.1 | No visible change |
| 10 | 80.7 | 7.3 | Slight decrease in cell density |
| 50 | 45.1 | 9.8 | Significant cell rounding and detachment |
| 100 | 15.3 | 3.4 | Widespread cell death |
Experimental Protocols
Cell Viability Assay (CCK-8 Protocol)
This protocol is a general guideline for using a water-soluble tetrazolium salt (WST-8) based assay, such as CCK-8.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[14][15][16]
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the different concentrations of the compound to the respective wells. Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[14][15]
-
Add CCK-8 Reagent: Add 10 µL of the CCK-8 solution to each well. Be careful not to introduce bubbles.[14][15][16]
-
Incubation with Reagent: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.[14][15][16]
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[14][15][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis vs. Necrosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[3][4]
-
Cell Treatment: Seed and treat cells with this compound as described in the cell viability protocol.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[4]
-
Mandatory Visualization
Caption: PCSK9 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting cell viability issues.
Caption: Decision tree for interpreting cell viability assay results.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. nps.org.au [nps.org.au]
- 8. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 14. ptglab.com [ptglab.com]
- 15. dojindo.co.jp [dojindo.co.jp]
- 16. toolsbiotech.com [toolsbiotech.com]
Technical Support Center: Improving the Reproducibility of Pcsk9-IN-16 Experiments
Welcome to the technical support center for Pcsk9-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that plays a critical role in regulating the levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream. It binds to the LDL receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR.[1] By inhibiting the interaction between PCSK9 and LDLR, this compound prevents LDLR degradation, thereby increasing the number of LDLRs available to clear LDL cholesterol from the circulation. This ultimately results in lower plasma LDL cholesterol levels.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in preclinical research to study the therapeutic potential of PCSK9 inhibition for conditions such as hypercholesterolemia and atherosclerotic cardiovascular disease. Common experimental applications include in vitro cell-based assays to assess its effect on LDLR levels and LDL uptake, as well as in vivo studies in animal models to evaluate its impact on plasma lipid profiles and atherosclerosis development.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared in DMSO. For in vivo studies, specific formulations may be required to ensure bioavailability and stability. Always refer to the manufacturer's datasheet for specific solubility and storage instructions. In general, stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[2][3]
Q4: What are the expected outcomes of a successful this compound experiment?
A4: In a successful in vitro experiment, treatment with this compound is expected to lead to a dose-dependent increase in LDLR protein levels in cells like HepG2.[2] This should correlate with an increased uptake of fluorescently labeled LDL. In vivo, administration of an effective dose of a similar PCSK9 inhibitor has been shown to significantly reduce plasma LDL cholesterol levels.
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., LDL Uptake Assay, Western Blot for LDLR)
Problem 1: No significant increase in LDLR protein levels or LDL uptake observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response experiment to determine the optimal concentration. For a similar compound, Pcsk9-IN-11, an IC50 of 5.7 μM was observed in HepG2 cells.[2] |
| Poor cell health | Ensure cells are healthy and not overgrown before starting the experiment. Perform a cell viability assay (e.g., MTT) to confirm that the concentrations of this compound used are not cytotoxic. |
| Inactive compound | Verify the integrity and storage conditions of your this compound stock. If possible, test a fresh batch of the compound. |
| Insufficient incubation time | Optimize the incubation time. For Western blotting, a 16-24 hour incubation with the inhibitor is often sufficient to observe changes in LDLR levels.[4] For LDL uptake assays, a pre-incubation with the inhibitor for 16 hours is common, followed by a 4-hour incubation with labeled LDL.[4] |
| Low PCSK9 expression in cell line | Use a cell line known to express sufficient levels of PCSK9 and LDLR, such as HepG2 cells.[2][4] |
Problem 2: High background or variability in the LDL uptake assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of labeled LDL | Ensure thorough washing of cells after incubation with fluorescently labeled LDL to remove unbound probe. Include appropriate controls, such as cells not treated with labeled LDL, to determine background fluorescence. |
| Inconsistent cell seeding | Ensure uniform cell seeding density across all wells of the plate. |
| Presence of serum in the assay medium | Serum contains lipoproteins that can compete with the labeled LDL. Perform the LDL uptake part of the assay in serum-free medium.[4] |
| Photobleaching of the fluorescent dye | Minimize exposure of the fluorescently labeled LDL and the cells to light during the experiment and imaging. |
Problem 3: Inconsistent or faint bands in Western blot for LDLR.
| Possible Cause | Troubleshooting Step |
| Low LDLR expression | Use a cell line with robust LDLR expression (e.g., HepG2). Consider pre-treating cells with a statin to upregulate LDLR expression, but be aware that statins can also increase PCSK9 expression.[5] |
| Poor antibody quality | Use a validated antibody specific for LDLR. Optimize the antibody concentration and incubation conditions. |
| Inefficient protein transfer | Verify the efficiency of protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
| Insufficient protein loading | Ensure equal amounts of protein are loaded in each lane. Perform a protein quantification assay (e.g., BCA) on your cell lysates. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading. |
Quantitative Data Summary
The following tables summarize quantitative data for small molecule PCSK9 inhibitors similar to this compound, which can be used as a reference for experimental design.
Table 1: In Vitro Potency of a Representative Small Molecule PCSK9 Inhibitor (Pcsk9-IN-11)
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 transcriptional inhibitory activity) | HepG2 | 5.7 μM | [2] |
| Effective Concentration Range | HepG2 | 0-25 μM | [2] |
Table 2: In Vivo Efficacy of a Representative Small Molecule PCSK9 Inhibitor (Pcsk9-IN-11)
| Animal Model | Dosage | Duration | Outcome | Reference |
| Not Specified | 30 mg/kg, IG, once a day | 8 weeks | Significantly suppressed hepatic PCSK9 expression | [2] |
Experimental Protocols
Detailed Methodology: Cell-Based LDL Uptake Assay
This protocol is a generalized procedure based on common practices for assessing the activity of small molecule PCSK9 inhibitors.
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known PCSK9 inhibitor or no PCSK9 treatment).
-
PCSK9 Addition: Add recombinant human PCSK9 protein to all wells except for the negative control wells, to a final concentration that causes a measurable decrease in LDL uptake (this concentration should be determined empirically, but a starting point could be 1 µg/mL).[4]
-
Incubation: Incubate the cells with the compound and PCSK9 for 16-24 hours at 37°C in a CO2 incubator.
-
Labeled LDL Addition: Remove the medium and add fresh serum-free medium containing a fluorescently labeled LDL (e.g., DiI-LDL) at a final concentration of approximately 10 µg/mL.
-
Uptake Incubation: Incubate the cells for 4 hours at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound labeled LDL.
-
Quantification: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent dye.
Detailed Methodology: Western Blot for LDLR Expression
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound and a fixed concentration of recombinant PCSK9 for 16-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the LDLR overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the LDLR signal to the loading control.
Visualizations
Caption: PCSK9 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound In Vitro Testing.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: Pcsk9-IN-16 and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor Pcsk9-IN-16 and other similar compounds in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PCSK9?
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a critical role in regulating cholesterol homeostasis.[1][2][3][4] It binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, promoting its degradation within the cell.[1][5][6][7] This reduction in the number of LDLRs leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in higher levels of circulating LDL cholesterol.[7]
Q2: How do PCSK9 inhibitors work?
PCSK9 inhibitors, including small molecules like this compound, function by disrupting the interaction between PCSK9 and the LDLR.[5][8][9] By preventing this binding, the inhibitors allow the LDLR to be recycled back to the cell surface after internalizing LDL particles.[5][7] This increases the number of available LDLRs, enhancing the clearance of LDL cholesterol from the blood.[8]
Q3: What are common fluorescence-based assays used to study PCSK9 and its inhibitors?
Several fluorescence-based assays are employed to investigate the PCSK9-LDLR pathway and the efficacy of inhibitors. These include:
-
Fluorescent LDL Uptake Assays: These assays measure the uptake of fluorescently labeled LDL particles (e.g., DiI-LDL or BODIPY-LDL) by cells.[5][8] Inhibition of PCSK9 leads to increased LDLR levels and consequently, a higher fluorescence signal within the cells.[5][8]
-
PCSK9-LDLR Binding Assays: These assays directly measure the interaction between fluorescently labeled PCSK9 and LDLR on the cell surface or in a purified system. A potent inhibitor will reduce the fluorescence signal associated with this binding.
-
Fluorescence Polarization (FP) Assays: FP assays can be used to monitor the binding of a small fluorescently labeled molecule to PCSK9 in a competitive binding format to screen for inhibitors.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET is another method to study the PCSK9-LDLR interaction, offering high sensitivity and reduced background interference.[11]
Q4: Why might a small molecule inhibitor like this compound interfere with a fluorescence-based assay?
Small molecule inhibitors can interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The compound itself may be fluorescent, emitting light in the same spectral region as the assay's fluorophore, leading to a false positive signal.[11][12] Many heterocyclic scaffolds found in compound libraries exhibit inherent fluorescence.[12]
-
Fluorescence Quenching: The compound might absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal and a potential false negative result.[11]
-
Light Scattering: The compound may precipitate or form aggregates in the assay buffer, causing light scattering that can interfere with signal detection.[13]
-
Assay-Specific Interactions: The compound could interact with other components of the assay, such as the detection reagents or cell culture media, in a way that alters the fluorescence output.
Troubleshooting Guide for this compound Interference
This guide provides a systematic approach to identifying and mitigating potential interference from this compound or other small molecule inhibitors in your fluorescence-based assays.
Step 1: Initial Screening for Interference
Question: How can I determine if this compound is interfering with my assay?
Answer: Run a set of control experiments in the absence of cells or key biological components of your assay.
| Control Experiment | Purpose | Expected Outcome if No Interference | Indication of Interference |
| Compound-only Control | To check for autofluorescence of this compound. | No significant fluorescence signal. | A detectable fluorescence signal that increases with compound concentration. |
| Compound + Fluorophore Control (No biological target) | To assess quenching or enhancement effects of the compound on the fluorophore. | The fluorescence signal of the fluorophore remains unchanged. | A decrease (quenching) or increase in the fluorophore's signal in the presence of the compound. |
| Compound in Assay Buffer Control | To check for precipitation or aggregation. | The solution remains clear. | The solution becomes cloudy or shows visible precipitates. |
Step 2: Characterizing Autofluorescence
Question: My compound is autofluorescent. What should I do?
Answer: Characterize the spectral properties of this compound and adjust your assay accordingly.
-
Determine the Excitation and Emission Spectra: Use a spectrophotometer to measure the excitation and emission spectra of this compound.
-
Compare with Assay Fluorophore: Compare the compound's spectra with those of your assay's fluorophore.
| Scenario | Recommended Action |
| Spectral Overlap | * Switch to a spectrally distinct fluorophore: Choose a fluorophore that emits in a region with no or minimal overlap with the compound's fluorescence. Red-shifting the spectral window can dramatically decrease autofluorescence.[12] * Use a narrower emission filter: This can help to specifically detect the fluorophore's emission while minimizing the collection of the compound's autofluorescence. * Implement background subtraction: Measure the fluorescence of wells containing only the compound and subtract this value from your experimental wells. |
| No Spectral Overlap | Autofluorescence is unlikely to be the primary issue. Proceed to investigate other potential interference mechanisms. |
Table 1: Common Fluorophores in PCSK9 Assays and Potential for Spectral Overlap
| Fluorophore | Excitation (nm) | Emission (nm) | Common Use | Potential for Interference |
| BODIPY-FL | ~505 | ~515 | Labeled LDL | High, as many small molecules fluoresce in the green spectrum. |
| DiI | ~549 | ~565 | Labeled LDL | Moderate. |
| Alexa Fluor 488 | ~495 | ~519 | Labeled antibodies/proteins | High, similar to BODIPY-FL. |
| Alexa Fluor 647 | ~650 | ~668 | Labeled antibodies/proteins | Low, as fewer small molecules are fluorescent in the far-red spectrum. |
Step 3: Mitigating Quenching and Other Interferences
Question: I've ruled out autofluorescence, but I still suspect interference. What are the next steps?
Answer: Investigate other potential sources of interference and consider alternative assay formats.
-
Perform a Dose-Response Curve for Interference: Test a range of concentrations of this compound in your control experiments to understand the concentration at which interference becomes significant.
-
Consider Time-Resolved Fluorescence (TRF): If your assay allows, switching to a TRF-based detection method (like TR-FRET) can minimize interference from short-lived fluorescence of the compound.[11]
-
Change the Assay Format: If possible, switch to an orthogonal assay with a different detection method (e.g., a bioluminescence-based assay or a label-free method) to confirm your results.
-
Assess Compound Stability and Aggregation: Use techniques like dynamic light scattering to check for compound aggregation, which can cause light scattering and interfere with readouts.
Experimental Protocols
Protocol 1: Fluorescent LDL Uptake Assay
This protocol is designed to assess the effect of this compound on LDLR activity by measuring the uptake of fluorescently labeled LDL.
-
Cell Culture: Plate HepG2 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and appropriate controls (vehicle, positive control inhibitor) for 4-6 hours.
-
PCSK9 Addition: Add recombinant human PCSK9 protein to the wells (except for the no-PCSK9 control) and incubate for 1-2 hours.
-
Fluorescent LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to all wells and incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular DiI-LDL.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
Protocol 2: Control for this compound Autofluorescence in a Cell-Based Assay
-
Plate Setup: Prepare a 96-well plate with the same layout as your main experiment.
-
Compound Addition: Add the same concentrations of this compound and controls to the wells.
-
No Cells: Do not add cells to these wells. Use the same assay medium.
-
Incubation: Incubate the plate under the same conditions as your main experiment.
-
Fluorescence Measurement: Read the fluorescence of this plate at the same settings.
-
Data Analysis: Subtract the background fluorescence values from this control plate from the corresponding wells in your experimental plate.
Visualizations
Caption: PCSK9 signaling pathway and point of inhibition.
Caption: Workflow for a fluorescent LDL uptake assay.
Caption: Troubleshooting decision tree for assay interference.
References
- 1. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9 - Wikipedia [en.wikipedia.org]
- 3. Pro-protein convertase subtilisin/kexin type 9 (PCSK9) - Proteopedia, life in 3D [proteopedia.org]
- 4. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
Best practices for storing and handling Pcsk9-IN-16
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Pcsk9-IN-16, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For short-term storage, it can be kept at 4°C for up to two years. The product is shipped at room temperature, and short periods at ambient temperature should not affect its quality.[1]
Q2: What is the recommended solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. Based on data for similar small molecule PCSK9 inhibitors, it is expected to be highly soluble in DMSO.[2] For aqueous buffers, solubility may be more limited, and it is advisable to first prepare a high-concentration stock in DMSO.
Q3: How should I prepare a stock solution?
A: To prepare a stock solution, dissolve the this compound powder in high-purity DMSO to a concentration of 10 mM or higher. Briefly vortex and sonicate if necessary to ensure the compound is fully dissolved.
Q4: How should I store the stock solution?
A: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][3]
Q5: How do I prepare working solutions from the DMSO stock?
A: To prepare a working solution, dilute the DMSO stock solution with your aqueous experimental buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your assay. Perform serial dilutions if necessary.
Storage and Handling Summary
| Condition | Powder | In Solvent (DMSO) |
| Long-term Storage | -20°C (up to 3 years)[1] | -80°C (up to 6 months)[1] |
| Short-term Storage | 4°C (up to 2 years)[1] | -20°C (up to 1 month)[1] |
| Shipping | Room temperature | N/A |
| Recommended Solvent | N/A | Dimethyl sulfoxide (DMSO) |
| Handling | Avoid moisture and direct light. | Aliquot to avoid freeze-thaw cycles.[3] |
Troubleshooting Guide
Issue 1: My this compound precipitated out of the aqueous solution.
-
Cause: The solubility of the compound in your aqueous buffer may have been exceeded. The final DMSO concentration might also be too low to maintain solubility.
-
Solution:
-
Try preparing a fresh working solution by diluting the DMSO stock into your buffer with vigorous vortexing.
-
Consider increasing the final DMSO concentration slightly, but ensure it remains compatible with your experimental system.
-
If precipitation persists, you may need to lower the final concentration of this compound in your working solution.
-
Issue 2: I am not observing any inhibition in my in vitro assay.
-
Cause A: Compound Degradation. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) could lead to degradation.
-
Solution: Prepare a fresh stock solution from the powder. Ensure proper aliquoting and storage of the new stock solution.
-
-
Cause B: Incorrect Assay Conditions. The concentration of this compound may be too low, or the assay conditions (e.g., buffer composition, pH, incubation time) may not be optimal.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration range for inhibition. A typical starting point for a potent inhibitor would be in the nanomolar to low micromolar range.
-
Review the literature for similar PCSK9 inhibitor assays to ensure your conditions are appropriate.
-
-
-
Cause C: Issues with Target Protein. The PCSK9 protein may be inactive or aggregated.
-
Solution: Verify the activity of your PCSK9 protein using a positive control.
-
Issue 3: I am observing cytotoxicity in my cell-based assay.
-
Cause A: High DMSO Concentration. The final concentration of DMSO in your cell culture medium may be too high, leading to cellular stress.
-
Solution: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Perform a vehicle control with the same DMSO concentration to assess its effect on cell viability.
-
-
Cause B: Off-target Effects. At high concentrations, small molecule inhibitors can have off-target effects that lead to cytotoxicity.[1]
-
Solution:
-
Lower the concentration of this compound in your experiment.
-
Determine the cytotoxic concentration of the compound by performing a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of concentrations.
-
-
Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This protocol is a general guideline for assessing the ability of this compound to inhibit the interaction between PCSK9 and the LDL receptor.
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR-EGF-AB domain overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Remember to include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Inhibition Reaction: Add the diluted this compound or controls to the wells, followed by the addition of biotinylated recombinant human PCSK9. Incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).
-
Readout: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the inhibitory activity of this compound.
Cellular LDL Uptake Assay
This protocol provides a general method to evaluate the effect of this compound on the uptake of LDL by hepatocytes (e.g., HepG2 cells).
-
Cell Seeding: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for 24 hours. This allows the inhibitor to increase the expression of LDLR on the cell surface.
-
LDL-dye Conjugate Incubation: Add a fluorescently labeled LDL conjugate (e.g., DiI-LDL) to the cells and incubate for 4 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove excess labeled LDL.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde.
-
Staining (Optional): Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of the LDL-dye conjugate within the cells. An increase in fluorescence indicates enhanced LDL uptake due to the inhibitory action of this compound.
Visual Guides
Caption: Workflow for proper handling and storage of this compound.
Caption: Decision tree for troubleshooting lack of inhibition.
Caption: The role of this compound in the PCSK9 signaling pathway.
References
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Guide to Pcsk9-IN-16 and Alirocumab
For researchers and professionals in drug development, understanding the nuanced differences between PCSK9 inhibitors is paramount for advancing novel therapies against hypercholesterolemia. This guide provides a detailed in vitro comparison of Pcsk9-IN-16, a research-grade small molecule inhibitor, and alirocumab, a clinically approved monoclonal antibody. While both agents target the proprotein convertase subtilisin/kexin type 9 (PCSK9), their distinct modalities translate to different inhibitory profiles.
Quantitative Efficacy Comparison
| Parameter | This compound | Alirocumab | Assay Method |
| Binding Affinity (Kd) | Data not publicly available | 0.58 nM (to human PCSK9) | Surface Plasmon Resonance (SPR) |
| IC50 | Data not publicly available | ~0.6 mg/mL (estimated for free PCSK9 suppression) | Emax model |
Mechanism of Action: Targeting the PCSK9-LDLR Interaction
Both this compound and alirocumab function by disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By inhibiting this binding, they prevent the PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs on the hepatocyte surface. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.[5]
Alirocumab, a fully human monoclonal antibody, achieves this by binding with high affinity and specificity to circulating PCSK9, physically preventing its association with the LDLR.[5] this compound, as a small molecule inhibitor, is also designed to interfere with this protein-protein interaction.
Experimental Protocols
To aid in the design and interpretation of in vitro studies, detailed methodologies for key experiments are provided below.
PCSK9-LDLR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method for quantifying the binding affinity of inhibitors to the PCSK9-LDLR interaction in a high-throughput format.
References
A Researcher's Guide to Comparing Novel PCSK9 Inhibitors with Evolocumab in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2][3][4] Inhibition of PCSK9 activity is a clinically validated strategy for lowering LDL-C levels.[1][2][5] Evolocumab (Repatha®), a fully human monoclonal antibody, is a well-established PCSK9 inhibitor. This guide provides a framework for comparing the in vitro efficacy of a novel PCSK9 inhibitor, referred to herein as 'Pcsk9-IN-16', with evolocumab using cell-based assays.
While extensive data is available for evolocumab, "this compound" does not correspond to a publicly documented PCSK9 inhibitor at the time of this publication. Therefore, this document serves as a template for researchers to structure their own comparative studies.
Mechanism of Action: PCSK9 and its Inhibition
PCSK9 reduces the number of LDLRs on the surface of hepatocytes by binding to the receptor and targeting it for lysosomal degradation.[1][2][4] This prevents the receptor from recycling back to the cell surface, leading to decreased LDL-C uptake and higher circulating LDL-C levels.[1][2][4]
Evolocumab is a human monoclonal antibody that specifically binds to circulating PCSK9.[6] This binding event prevents PCSK9 from interacting with the LDLR, thereby allowing the LDLR to recycle to the hepatocyte surface and continue clearing LDL-C from the circulation.[6]
Novel inhibitors like small molecules or peptides may act through a similar mechanism of disrupting the PCSK9-LDLR interaction, or they might function by inhibiting the production or secretion of PCSK9.
Comparative Data Summary
The following table provides a template for summarizing the quantitative data from key cell-based assays comparing this compound to evolocumab.
| Assay | Parameter | This compound | Evolocumab |
| PCSK9-LDLR Binding Assay | IC50 (nM) | [Insert experimental value] | [Insert experimental value] |
| LDL-C Uptake Assay | EC50 (nM) | [Insert experimental value] | [Insert experimental value] |
| Max LDL-C Uptake (%) | [Insert experimental value] | [Insert experimental value] | |
| LDLR Protein Expression | Fold Increase vs. Control | [Insert experimental value] | [Insert experimental value] |
| Cell Viability Assay | CC50 (µM) | [Insert experimental value] | >1000 (Non-toxic) |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for essential cell-based assays to evaluate and compare PCSK9 inhibitors.
PCSK9-LDLR Binding Inhibition Assay
This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR. A bioluminescence resonance energy transfer (BRET) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format is commonly used. A cell-based bioluminescent assay has also been described.[7][8]
Principle: HEK293 cells are engineered to stably express LDLR fused to a luciferase fragment (e.g., LgBiT). Purified, full-length PCSK9 tagged with a complementary peptide (e.g., SmBiT) is added to the cells. When PCSK9 binds to the LDLR, the luciferase fragments come into proximity, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[7][8]
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing LgBiT-LDLR in a 96-well white, clear-bottom plate at a density of 10,000 cells/well and incubate for 4 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and evolocumab in the assay buffer.
-
Assay Reaction: Add the inhibitors to the respective wells, followed by the addition of PCSK9-SmBiT.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Add the luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cellular LDL-C Uptake Assay
This functional assay measures the ability of cells to take up fluorescently labeled LDL-C from the culture medium. Inhibition of PCSK9 is expected to increase LDLR levels and consequently enhance LDL-C uptake.
Principle: Hepatoma cells, such as HepG2, are treated with the PCSK9 inhibitor in the presence of purified PCSK9 protein. The cells are then incubated with fluorescently labeled LDL-C (e.g., DiI-LDL or Bodipy-FL-LDL). The amount of internalized LDL-C is quantified by measuring the fluorescence intensity.[9]
Protocol:
-
Cell Plating: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound or evolocumab in the presence of a fixed concentration of purified PCSK9 protein for 16-24 hours.
-
LDL-C Incubation: Replace the medium with fresh medium containing fluorescently labeled LDL-C and incubate for 4 hours at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular LDL-C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of LDL-C uptake relative to a positive control (no PCSK9) and determine the EC50 and maximum effect.
Western Blot for LDLR Protein Expression
This assay directly measures the levels of LDLR protein in cell lysates to confirm that the observed increase in LDL-C uptake is due to increased receptor expression.
Protocol:
-
Cell Treatment: Treat HepG2 cells with the inhibitors as described in the LDL-C uptake assay.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against LDLR and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the LDLR signal to the loading control and express the results as a fold change relative to the untreated control.
Conclusion
This guide provides a comprehensive framework for the in vitro comparison of a novel PCSK9 inhibitor, this compound, with the established monoclonal antibody, evolocumab. By employing the described cell-based assays, researchers can effectively characterize the potency and mechanism of action of new chemical entities targeting the PCSK9 pathway, thereby accelerating the development of next-generation lipid-lowering therapies.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. PCSK9 Inhibition Update 2016 - MedCrave online [medcraveonline.com]
- 7. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
The Dawn of Oral PCSK9 Inhibition: A Comparative Analysis of Pcsk9-IN-16 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the landscape of cardiovascular disease treatment is on the cusp of a significant transformation. The advent of orally available small molecule PCSK9 inhibitors promises to revolutionize the management of hypercholesterolemia, a key driver of atherosclerotic cardiovascular disease. This guide provides a detailed comparison of a representative small molecule inhibitor, Pcsk9-IN-16, with other emerging oral PCSK9 inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1] Inhibition of the PCSK9-LDLR interaction has been a validated therapeutic strategy, with monoclonal antibodies demonstrating profound efficacy in lowering LDL-C.[2] However, the development of cost-effective, orally bioavailable small molecule inhibitors has been a major goal to improve patient access and convenience.[3]
This guide will delve into the preclinical and clinical data of this compound, a representative small molecule inhibitor of the PCSK9-LDLR interaction, and compare its performance with other notable small molecule inhibitors that have emerged from the drug discovery pipeline, including the clinically advanced enlicitide (MK-0616) and AZD0780.
Performance Comparison of Small Molecule PCSK9 Inhibitors
The following tables summarize the quantitative data for this compound (represented by preclinical compounds), and other publicly disclosed small molecule PCSK9 inhibitors.
Table 1: In Vitro and Cellular Activity
| Compound | Target | Assay Type | IC50/EC50 | Cell Line | Key Findings |
| This compound (e.g., Compound 3f) | PCSK9-LDLR Interaction | In vitro binding assay | IC50 = 537 nM[4] | - | Potent disruption of the PCSK9-LDLR interaction.[4] |
| LDL Uptake | Cellular assay | Sub-micromolar activity[4] | Liver cells | Restoration of LDL uptake by liver cells.[4] | |
| NYX-PCSK9i | PCSK9-LDLR Interaction | In vitro binding assay | Sub-micromolar activity[5] | - | Potent disruption of the PCSK9-LDLR interaction.[5] |
| LDLR Protection | Cellular assay | - | Human lymphocytes | Functional protection of LDLR from PCSK9-directed degradation.[5] | |
| Enlicitide (MK-0616) | PCSK9-LDLR Interaction | In vitro binding assay | Kᵢ = 5 pM[6] | - | High affinity for PCSK9.[6] |
| AZD0780 | PCSK9 Trafficking | Cellular assay | - | - | Inhibits the trafficking of the PCSK9-LDL-LDLR complex, preventing lysosomal degradation of the LDLR.[7] |
| Nilotinib | PCSK9-LDLR Interaction | In vitro binding assay | IC50 = 9.8 µM[4] | - | Modest inhibitor of the PCSK9-LDLR interaction.[4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model/ Patient Population | Dose | Route | LDL-C Reduction | Key Findings |
| This compound (e.g., Compound 3f) | Wild-type mice | 16.4 mg/kg/day | Subcutaneous | Significant reduction in total cholesterol[4] | Proof-of-concept for in vivo cholesterol lowering.[4] |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | Oral | Oral | Up to 57% reduction in total cholesterol[5] | Dose-dependent cholesterol lowering and additive effect with atorvastatin.[5] |
| Enlicitide (MK-0616) | Hypercholesterolemia patients on statins | 10 and 20 mg daily | Oral | ~65% reduction at day 14[8] | Robust LDL-C lowering in a Phase 1 study.[8] |
| Patients with or at-risk for ASCVD | Once-daily | Oral | 55.8% reduction at week 24[9] | Significant and clinically meaningful LDL-C reduction in a Phase 3 trial.[9] | |
| Patients with Heterozygous Familial Hypercholesterolemia (HeFH) | Once-daily | Oral | 59.4% reduction at week 24[10] | Efficacious in a high-risk patient population.[10] | |
| AZD0780 | Hypercholesterolemia patients on statins | 30 mg daily | Oral | 50.7% reduction at 12 weeks[7] | Dose-dependent LDL-C reduction in a Phase 2b study.[7] |
| DC371739 | High-fat diet-fed hamsters | 10, 30, 100 mg/kg/day | Oral | 23%, 31%, and 35% reduction in LDL-C[11] | Transcriptional inhibitor of PCSK9 showing in vivo efficacy.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PCSK9-LDLR signaling pathway and the mechanism of small molecule inhibitors.
Caption: General experimental workflow for the discovery and development of small molecule PCSK9 inhibitors.
Detailed Experimental Protocols
A comprehensive understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCSK9-LDLR Binding
This assay is designed to measure the inhibition of the PCSK9 and LDLR interaction in a high-throughput format.
-
Principle: The assay utilizes two specific antibodies, one targeting PCSK9 labeled with a Europium cryptate (donor) and another targeting the LDLR labeled with d2 (acceptor). When PCSK9 and LDLR interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the HTRF signal.[12]
-
Protocol Outline:
-
Dispense test compounds (e.g., this compound) at various concentrations into a 384-well low-volume microplate.
-
Add a pre-mixed solution of biotin-labeled PCSK9 and Eu-labeled LDLR ectodomain.
-
Add a dye-labeled acceptor.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature.[13]
-
Read the fluorescence intensity at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for the test compounds.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a small molecule inhibitor and PCSK9.
-
Principle: PCSK9 is immobilized on the surface of a sensor chip. A solution containing the small molecule inhibitor is flowed over the chip surface. The binding of the inhibitor to PCSK9 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Protocol Outline:
-
Immobilize recombinant human PCSK9 onto a CM5 sensor chip via amine coupling.
-
Prepare a series of dilutions of the small molecule inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases of the binding interaction in real-time.
-
Regenerate the sensor surface between injections using a regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]
-
Cellular DiI-LDL Uptake Assay
This assay measures the ability of cells, typically hepatocytes like HepG2, to take up fluorescently labeled LDL, providing a functional readout of LDLR activity.
-
Principle: LDL is labeled with the fluorescent dye DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate). When cells are treated with a PCSK9 inhibitor, the number of LDLRs on the cell surface increases, leading to enhanced uptake of DiI-LDL, which can be quantified by fluorescence microscopy or a plate reader.
-
Protocol Outline:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere.[15]
-
Treat the cells with the small molecule inhibitor at various concentrations for a specified period (e.g., 24 hours).
-
Add DiI-LDL to the cell culture medium and incubate for a further period (e.g., 4 hours) at 37°C.[15]
-
Wash the cells to remove unbound DiI-LDL.
-
For quantification, lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~554/571 nm).
-
Alternatively, for visualization, fix the cells and image them using a fluorescence microscope.
-
Normalize the fluorescence signal to the total protein content of the cells to account for differences in cell number.[16]
-
Conclusion
The development of orally active small molecule PCSK9 inhibitors represents a significant advancement in the management of hypercholesterolemia. As exemplified by the preclinical profile of representative molecules like this compound and the promising clinical data from enlicitide and AZD0780, these agents have the potential to offer a convenient and effective treatment option for a broad range of patients. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to further explore and advance this exciting class of therapeutics. The continued investigation and development of these molecules will be critical in the ongoing effort to reduce the global burden of cardiovascular disease.
References
- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Oral PCSK9 inhibitor effectively lowers LDL-c - - PACE-CME [pace-cme.org]
- 9. merck.com [merck.com]
- 10. merck.com [merck.com]
- 11. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTRF Human PCSK9 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. DiI‐LDL uptake assay [bio-protocol.org]
Validating the Mechanism of Action of Pcsk9-IN-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. Inhibition of PCSK9 function leads to increased recycling of low-density lipoprotein receptors (LDLR) to the hepatocyte surface, resulting in enhanced clearance of circulating LDL cholesterol (LDL-C). This guide provides a comparative framework for validating the mechanism of action of a novel investigational PCSK9 inhibitor, Pcsk9-IN-16, against established alternatives, supported by experimental data and detailed protocols.
Mechanism of Action of PCSK9 and its Inhibitors
PCSK9 is a serine protease that binds to the LDL receptor on the surface of liver cells, promoting its degradation within lysosomes.[1][2] This action reduces the number of available LDL receptors to clear LDL-C from the bloodstream, leading to elevated plasma LDL-C levels.[3][4] PCSK9 inhibitors interfere with this process, thereby increasing the number of LDL receptors and lowering LDL-C.[1][4]
There are several classes of PCSK9 inhibitors, each with a distinct mode of action:
-
Monoclonal Antibodies (mAbs): Alirocumab and evolocumab are fully human monoclonal antibodies that bind to circulating PCSK9, preventing its interaction with the LDL receptor.[4][5]
-
Small Interfering RNA (siRNA): Inclisiran is a synthetic siRNA that targets and degrades the mRNA encoding for PCSK9, thereby reducing its synthesis in the liver.[2][5]
-
Oral Small Molecule Inhibitors: Enlicitide is an investigational oral macrocyclic peptide designed to block the interaction between PCSK9 and the LDL receptor.[6][7]
This guide will focus on validating this compound as a small molecule inhibitor that directly disrupts the PCSK9-LDLR protein-protein interaction.
Comparative Performance of PCSK9 Inhibitors
The following table summarizes the key performance characteristics of different classes of PCSK9 inhibitors, providing a benchmark for evaluating this compound.
| Feature | Monoclonal Antibodies (e.g., Alirocumab, Evolocumab) | Small Interfering RNA (e.g., Inclisiran) | Oral Small Molecule Inhibitor (e.g., Enlicitide) | This compound (Hypothetical) |
| Mechanism of Action | Binds to circulating PCSK9, preventing LDLR binding.[4] | Inhibits PCSK9 protein synthesis via RNA interference.[2] | Blocks the PCSK9-LDLR interaction.[6] | Blocks the PCSK9-LDLR interaction. |
| Route of Administration | Subcutaneous injection.[4] | Subcutaneous injection.[5] | Oral.[6] | Oral. |
| Dosing Frequency | Every 2-4 weeks.[8] | Twice a year after initial doses.[5] | Once daily.[6] | To be determined. |
| LDL-C Reduction | 50-60%.[9][10] | ~50%.[5] | ~60%.[6][11] | To be determined. |
| Effect on Lipoprotein(a) | Reduction of 20-30%.[9][12] | Variable reports. | Significant reduction.[7] | To be determined. |
Experimental Protocols for Validation
To validate the mechanism of action of this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Assays
1. PCSK9-LDLR Binding Assay:
-
Objective: To determine the ability of this compound to directly inhibit the interaction between PCSK9 and the LDLR.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed. Recombinant human PCSK9 is labeled with a donor fluorophore (e.g., terbium) and the extracellular domain of the LDLR is labeled with an acceptor fluorophore (e.g., d2). The binding of PCSK9 to LDLR brings the fluorophores into proximity, resulting in a FRET signal. The assay is performed in the presence of increasing concentrations of this compound to determine its inhibitory concentration (IC50).
-
Expected Outcome: A dose-dependent decrease in the FRET signal, indicating inhibition of the PCSK9-LDLR interaction.
2. Cellular LDL-C Uptake Assay:
-
Objective: To assess the functional consequence of PCSK9 inhibition by this compound on LDL-C uptake by liver cells.
-
Methodology: Human hepatoma cells (e.g., HepG2) are incubated with fluorescently labeled LDL-C (e.g., DiI-LDL) in the presence of recombinant PCSK9 and varying concentrations of this compound. The uptake of DiI-LDL is quantified by flow cytometry or fluorescence microscopy.
-
Expected Outcome: this compound should rescue the PCSK9-mediated decrease in LDL-C uptake in a dose-dependent manner.
In Vivo Studies
1. Animal Models of Hypercholesterolemia:
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.
-
Methodology: Studies can be conducted in animal models such as PCSK9-AAV (adeno-associated virus) injected mice or transgenic mice expressing human PCSK9. Animals are treated with this compound or a vehicle control. Plasma levels of total cholesterol, LDL-C, and PCSK9 are measured at baseline and after the treatment period.
-
Expected Outcome: A significant reduction in plasma LDL-C levels in the this compound treated group compared to the control group.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK 9 Inhibitors: A Short History and a New Era of Lipid-lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acofp.org [acofp.org]
- 5. Current Evidence and Future Directions of PCSK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. merck.com [merck.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 12. PCSK9: From Discovery and Validation to Therapy - American College of Cardiology [acc.org]
Comparative Analysis of the Cross-reactivity of a Novel PCSK9 Inhibitor
For Immediate Release
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This action reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), thereby increasing plasma LDL-C levels. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing cardiovascular disease risk. While monoclonal antibodies against PCSK9 are effective, there is significant interest in the development of orally bioavailable small molecule inhibitors.[3][4][5]
A critical aspect of developing any small molecule inhibitor is ensuring its selectivity for the intended target. The proprotein convertase (PC) family includes nine members (PCSK1-9) that share structural similarities, particularly within their catalytic domains.[6] Off-target inhibition of other PCs, such as furin, PC1/3, or PC2, could lead to undesirable side effects due to their roles in processing a wide array of precursor proteins, including hormones and growth factors.
This guide provides a comparative analysis of the cross-reactivity of a hypothetical, novel small molecule inhibitor, PCSK9-SMI-X , with other key human proprotein convertases. The data presented herein is illustrative, based on established methodologies and the known selectivity profiles of other inhibitors in this class, to provide a framework for evaluating the selectivity of new chemical entities targeting PCSK9.
Comparative Selectivity of PCSK9-SMI-X
The inhibitory activity of PCSK9-SMI-X was assessed against a panel of recombinant human proprotein convertases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for quantifying the potency and affinity of an inhibitor. The following table summarizes the hypothetical biochemical selectivity profile of PCSK9-SMI-X.
| Target Enzyme | PCSK9-SMI-X (Ki, nM) | Reference Compound (Decanoyl-RVKR-cmk) (Ki, nM) | Selectivity (Fold vs. PCSK9) |
| PCSK9 | 15 | N/A | 1 |
| Furin | >10,000 | ~1 | >667 |
| PC1/3 | >10,000 | 2.0 | >667 |
| PC2 | >25,000 | 0.36 | >1667 |
| PC4 | >10,000 | 3.6 | >667 |
| PC5/6 | >10,000 | 0.12 | >667 |
| PACE4 | >10,000 | 3.6 | >667 |
Data for the reference compound, Decanoyl-RVKR-CMK, is derived from existing literature.[7] PCSK9-SMI-X data is hypothetical to illustrate a selective inhibitor profile.
Experimental Protocols
The following protocols describe the methodologies used to determine the inhibitory constants (Ki) for PCSK9-SMI-X against the panel of proprotein convertases.
In Vitro Proprotein Convertase Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of each proprotein convertase by monitoring the cleavage of a specific fluorogenic substrate.
Materials:
-
Recombinant human proprotein convertases (PCSK9, furin, PC1/3, PC2, PC4, PC5/6, PACE4)
-
Specific fluorogenic substrates for each convertase (e.g., pERTKR-AMC for furin)
-
Assay Buffer: 20 mM TRIS, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
PCSK9-SMI-X (or other test inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Recombinant proprotein convertases are diluted in Assay Buffer to a final concentration that yields a linear rate of substrate cleavage over the assay period.
-
Inhibitor Preparation: A serial dilution of PCSK9-SMI-X is prepared in Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted inhibitor solution (or vehicle control) to the respective wells. c. Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (at a concentration close to its Km value).
-
Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Data Analysis: a. The rate of reaction (slope of the fluorescence vs. time curve) is calculated for each inhibitor concentration. b. The percent inhibition is calculated relative to the vehicle control. c. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation. d. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
Visualizations
PCSK9 Signaling Pathway and LDLR Degradation
Caption: PCSK9-mediated degradation of the LDL receptor.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for determining inhibitor selectivity.
Importance of PCSK9 Selectivity
Caption: On-target vs. potential off-target effects.
References
- 1. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glpbio.com [glpbio.com]
- 7. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PCSK9 Inhibition Strategies: Inclisiran vs. Monoclonal Antibodies
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic modalities targeting the same pathway is critical. This guide provides a detailed, data-driven comparison of two major classes of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors: the small interfering RNA (siRNA) therapeutic, inclisiran, and the monoclonal antibodies (mAbs), such as evolocumab and alirocumab.
While a direct comparison with "Pcsk9-IN-16" is not possible due to the absence of publicly available data on this specific compound, this guide will serve as a robust resource for comparing the distinct mechanisms, efficacy, and clinical considerations of the leading approved PCSK9-targeting therapies.
Mechanism of Action: A Tale of Two Approaches
Both inclisiran and PCSK9 monoclonal antibodies aim to increase the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2][3] However, they achieve this through fundamentally different biological pathways.
Inclisiran: As a small interfering RNA, inclisiran leverages the natural process of RNA interference.[4][5] Conjugated with N-acetylgalactosamine (GalNAc), it is specifically taken up by hepatocytes.[6][7] Once inside the cell, inclisiran recruits the RNA-induced silencing complex (RISC) to bind to and cleave the messenger RNA (mRNA) that codes for the PCSK9 protein.[4][6] This pre-emptive strike prevents the synthesis of the PCSK9 protein itself, leading to a sustained reduction in circulating PCSK9 levels.[7][8]
PCSK9 Monoclonal Antibodies (Evolocumab, Alirocumab): These are laboratory-engineered proteins that circulate in the bloodstream and act extracellularly.[2][9] They function by directly binding to the circulating PCSK9 protein.[1][9] This binding action blocks PCSK9 from attaching to the LDL receptors on the surface of liver cells.[3] By preventing this interaction, the monoclonal antibodies spare the LDL receptors from being internalized and degraded, allowing them to be recycled back to the cell surface to clear more LDL-C.[2][9]
Caption: Mechanisms of Action for Inclisiran and PCSK9 Monoclonal Antibodies.
Efficacy and Clinical Data
Both therapeutic classes have demonstrated robust and significant reductions in LDL-C levels in large-scale clinical trials.
| Parameter | Inclisiran | PCSK9 Monoclonal Antibodies (Evolocumab/Alirocumab) | Citations |
| LDL-C Reduction | ~50-51% (placebo-adjusted) | ~50-60% | [10][11][12][13][14] |
| PCSK9 Reduction | ~80% (sustained) | Varies, binds circulating PCSK9 | [15] |
| Dosing Frequency | Initial dose, one at 3 months, then every 6 months | Every 2 or 4 weeks (self-administered) | [16][17][18][19] |
| Administration | Subcutaneous injection by a healthcare professional | Subcutaneous self-injection | [20][21] |
| Onset of Action | Gradual, with maximum effect after the second dose | Rapid, with effects seen within weeks | [22] |
| Statin Intolerance | Effective in patients with statin intolerance | Superior LDL-C lowering compared to ezetimibe in statin-intolerant patients | [13][23] |
Experimental Protocols
A critical aspect of evaluating these therapies involves standardized experimental assays. Below are outlines of key methodologies.
Quantification of Serum PCSK9 Levels (ELISA)
-
Objective: To measure the concentration of circulating PCSK9 protein.
-
Methodology:
-
Plate Coating: High-binding 96-well plates are coated with a capture antibody specific for human PCSK9 and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a solution (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Serum samples and standards (recombinant PCSK9) are diluted and added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on PCSK9 is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a colored product.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The concentration in samples is determined by comparison to the standard curve.
-
Caption: Standard workflow for a PCSK9 Sandwich ELISA protocol.
Measurement of LDL Receptor mRNA (RT-qPCR)
-
Objective: To quantify the expression level of the LDLR gene in liver cells, which is expected to increase with PCSK9 inhibition.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from hepatocyte cell lines (e.g., HepG2) or liver tissue using a commercial kit (e.g., TRIzol).
-
RNA Quantification and Quality Control: RNA concentration and purity are assessed using a spectrophotometer (A260/A280 ratio). RNA integrity is checked via gel electrophoresis.
-
Reverse Transcription (RT): An equivalent amount of total RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with specific primers for the LDLR gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB). A fluorescent dye (e.g., SYBR Green) or a probe is used for detection.
-
Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the LDLR gene is calculated using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to untreated controls.
-
Comparative Summary and Logical Relationships
The choice between inclisiran and a PCSK9 monoclonal antibody is not solely based on LDL-C reduction but involves considerations of dosing convenience, patient adherence, and mechanism of action.
Caption: Logical flow comparing key features of Inclisiran and PCSK9 mAbs.
Conclusion
Both inclisiran and PCSK9 monoclonal antibodies represent significant advances in lipid-lowering therapy, offering powerful options for patients who do not reach LDL-C goals with statins alone or are statin-intolerant.[13][24] Inclisiran's novel siRNA mechanism provides a durable, long-acting effect with an infrequent, healthcare-administered dosing schedule, which may benefit patients with adherence challenges.[22][25] PCSK9 monoclonal antibodies offer rapid and potent LDL-C reduction with the flexibility of self-administration.[14][19] The selection of a specific agent will depend on a comprehensive evaluation of the patient's clinical profile, baseline LDL-C levels, potential for adherence, and healthcare system logistics.[15] Future head-to-head clinical trials will be invaluable in further delineating the comparative long-term cardiovascular outcomes of these distinct and innovative therapeutic strategies.[26]
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 5. Inclisiran - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 11. dicardiology.com [dicardiology.com]
- 12. mdpi.com [mdpi.com]
- 13. acofp.org [acofp.org]
- 14. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nottsapc.nhs.uk [nottsapc.nhs.uk]
- 17. primarycare.northeastlondon.icb.nhs.uk [primarycare.northeastlondon.icb.nhs.uk]
- 18. Dosing with LEQVIO® (inclisiran) [leqvio.com]
- 19. ahajournals.org [ahajournals.org]
- 20. eclipsesolutions.org [eclipsesolutions.org]
- 21. medicines.org.uk [medicines.org.uk]
- 22. Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. Long-Term Efficacy and Tolerability of PCSK9 Targeted Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdnewsline.com [mdnewsline.com]
- 26. researchgate.net [researchgate.net]
Unveiling the Specificity of PCSK9 Inhibition: A Comparative Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
The discovery of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) as a key regulator of LDL cholesterol homeostasis has spurred the development of a new class of potent lipid-lowering therapies. While the initial focus was on monoclonal antibodies, the landscape of PCSK9 inhibitors has expanded to include a diverse array of modalities, each with unique characteristics. This guide provides an objective comparison of the in vitro specificity of various classes of PCSK9 inhibitors, supported by experimental data and detailed methodologies. As no public in vitro data exists for a compound designated "Pcsk9-IN-16," this guide will focus on a well-characterized macrocyclic peptide, MK-0616, and compare its performance against other prominent alternatives.
The PCSK9 Signaling Pathway and Points of Inhibition
PCSK9 reduces the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, leading to the degradation of the receptor.[1] Inhibition of this interaction is a clinically validated strategy to lower LDL cholesterol. Different classes of inhibitors target this pathway at various points, as illustrated below.
Caption: PCSK9 binds to the LDLR, promoting its degradation and reducing LDL clearance. Inhibitors block this interaction.
Comparative Analysis of In Vitro PCSK9 Inhibitor Specificity
The specificity of a PCSK9 inhibitor is paramount to its therapeutic efficacy and safety. High-affinity binding to PCSK9 and potent inhibition of the PCSK9-LDLR interaction are key determinants of a drug candidate's potential. The following table summarizes the in vitro specificity profiles of different classes of PCSK9 inhibitors.
| Inhibitor Class | Example Inhibitor | Binding Affinity (Kd or Ki) | Functional Inhibition (IC50) | Key Characteristics |
| Monoclonal Antibody | Evolocumab | 4 pM (to human PCSK9)[2] | 2.08 ± 1.21 nM (PCSK9-LDLR binding)[2] | High specificity and affinity, injectable administration. |
| Alirocumab | 0.58 nM (to human PCSK9)[3] | Not explicitly stated in search results | High specificity and affinity, injectable administration. | |
| Macrocyclic Peptide | MK-0616 | 5 pM[4] | 2.5 ± 0.1 nM (in human plasma)[4] | Orally bioavailable, high affinity and potency.[4] |
| Small Peptide | Pep2-8 | 0.7 µM[5] | 0.8 µM (vs. LDLR), 0.4 µM (vs. EGF-A)[5] | Demonstrates feasibility of smaller peptide inhibitors, lower affinity compared to larger molecules.[5] |
| Small Molecule | NYX-PCSK9i | Submicromolar (disruption of interaction)[6] | Not explicitly stated in search results | Orally bioavailable, potential for lower manufacturing costs.[6] |
Experimental Workflow for Determining Inhibitor Specificity
A multi-step in vitro process is employed to characterize the specificity of novel PCSK9 inhibitors. This typically involves initial binding assays followed by functional assays to confirm the mechanism of action.
Caption: A typical workflow for characterizing the in vitro specificity of PCSK9 inhibitors.
Detailed Experimental Protocols
Binding Affinity Determination (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity (Kd), and association (ka) and dissociation (kd) rates of an inhibitor to PCSK9.
Methodology:
-
Recombinant human PCSK9 is immobilized on a sensor chip surface.
-
A series of concentrations of the inhibitor (e.g., Alirocumab) are flowed over the chip surface.[3]
-
The binding events are detected in real-time by measuring changes in the refractive index at the surface.
-
The association phase is monitored during the injection of the inhibitor, followed by a dissociation phase where a buffer is flowed over the surface.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
Functional Inhibition of PCSK9-LDLR Interaction (ELISA-based assay)
Objective: To determine the concentration at which an inhibitor blocks 50% of the binding between PCSK9 and the LDLR (IC50).
Methodology:
-
Recombinant human LDLR-EGF-A domain is coated onto the wells of a microplate.
-
A constant concentration of biotinylated human PCSK9 is pre-incubated with varying concentrations of the inhibitor (e.g., Pep2-8).[5]
-
The PCSK9-inhibitor mixture is then added to the LDLR-coated wells.
-
After incubation and washing steps, the amount of bound biotinylated PCSK9 is detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.
-
The absorbance is measured, and the data is plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
Cellular LDL Uptake Assay
Objective: To assess the ability of an inhibitor to restore LDLR function in a cellular context.
Methodology:
-
Human hepatoma cells (e.g., HepG2) are cultured in a multi-well plate.[5]
-
The cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of the inhibitor (e.g., Pep2-8).[5]
-
A fluorescently labeled LDL (e.g., DiI-LDL) is then added to the cells and incubated to allow for receptor-mediated endocytosis.
-
After incubation, the cells are washed to remove unbound DiI-LDL.
-
The amount of internalized DiI-LDL is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
An increase in fluorescence indicates that the inhibitor has rescued the LDLR from PCSK9-mediated degradation, leading to increased LDL uptake.
Conclusion
The in vitro characterization of PCSK9 inhibitors reveals a spectrum of potencies and modalities. While monoclonal antibodies like Evolocumab and Alirocumab demonstrate high affinity and specificity, the development of orally bioavailable options such as the macrocyclic peptide MK-0616 represents a significant advancement in patient-centric therapeutic design.[4] The data presented herein underscores the importance of rigorous in vitro testing to establish the specificity and functional activity of novel PCSK9 inhibitors, paving the way for the development of more effective and convenient treatments for hypercholesterolemia.
References
- 1. Increased half-life and enhanced potency of Fc-modified human PCSK9 monoclonal antibodies in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pcsk9-IN-16: A Comparative Guide to Established PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of the novel PCSK9 inhibitor, Pcsk9-IN-16, against current industry standards. Due to the limited publicly available data on this compound, this document serves as a template, outlining the key benchmarks and experimental protocols necessary for a comprehensive comparison. Data from well-characterized PCSK9 inhibitors—Alirocumab, Evolocumab, Inclisiran, and the emerging oral agent Enlicitide—are provided as reference points.
Mechanism of Action: Targeting the PCSK9-LDLR Pathway
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR. This reduction in LDLRs results in decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a key factor in the development of atherosclerotic cardiovascular disease.
PCSK9 inhibitors disrupt this process, leading to higher levels of LDLRs on cell surfaces and consequently, increased clearance of LDL-C from the circulation. While monoclonal antibodies like Alirocumab and Evolocumab bind directly to circulating PCSK9, newer modalities like small interfering RNA (siRNA) and oral small molecules offer alternative mechanisms to reduce PCSK9 activity.
Performance Benchmarks: A Comparative Analysis
Effective evaluation of a novel PCSK9 inhibitor requires comparison against established agents across several key parameters. The following tables summarize the performance of leading PCSK9 inhibitors. Researchers can use this as a template to populate with data generated for this compound.
Table 1: In Vitro Potency of PCSK9 Inhibitors
| Inhibitor | Type | Target | IC50 / Kd |
| This compound | (To be determined) | PCSK9 | (To be determined) |
| Alirocumab | Monoclonal Antibody | Circulating PCSK9 | Kd = 0.58 nM[1] |
| Evolocumab | Monoclonal Antibody | Circulating PCSK9 | IC50 = 2.08 nM[2] |
| Inclisiran | small interfering RNA (siRNA) | PCSK9 mRNA | N/A (gene silencing) |
| Enlicitide | Oral Macrocyclic Peptide | Circulating PCSK9 | N/A (publicly) |
Table 2: In Vitro and In Vivo Efficacy of PCSK9 Inhibitors
| Inhibitor | LDL-C Reduction (Clinical Trials) | LDL Uptake Assay |
| This compound | (To be determined) | (To be determined) |
| Alirocumab | ~50-60%[3][4] | Increases LDL uptake[5] |
| Evolocumab | ~55-75%[6] | Increases LDL uptake[7] |
| Inclisiran | ~50%[3] | Increases LDL uptake (inferred) |
| Enlicitide | ~56-60%[8][9][10][11] | (Data not yet public) |
Essential Experimental Protocols
To generate comparative data for this compound, a series of well-established in vitro and cell-based assays should be performed. The following protocols provide a general framework.
In Vitro PCSK9-LDLR Binding Assay (ELISA)
This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-AB domain
-
This compound and standard inhibitors (Alirocumab, Evolocumab)
-
96-well microplate
-
Coating buffer, wash buffer, blocking buffer
-
Detection antibody (e.g., anti-His-tag HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
Protocol:
-
Coat a 96-well plate with the LDLR-EGF-AB domain overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Pre-incubate a constant concentration of recombinant PCSK9 with serial dilutions of this compound or standard inhibitors for 1 hour at room temperature.
-
Add the PCSK9-inhibitor mixtures to the coated plate and incubate for 1-2 hours.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that binds to a tag on the PCSK9 protein (e.g., His-tag) and incubate for 1 hour.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PCSK9-LDLR binding.
Cell-Based PCSK9-Mediated LDLR Degradation Assay (Western Blot)
This assay assesses the inhibitor's ability to prevent PCSK9-induced degradation of the LDLR in a cellular context.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium and supplements
-
Recombinant human PCSK9 protein
-
This compound and standard inhibitors
-
Lysis buffer
-
Primary antibodies (anti-LDLR, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HepG2 cells in culture plates and allow them to adhere and grow.
-
Treat the cells with recombinant PCSK9 in the presence or absence of varying concentrations of this compound or standard inhibitors for a defined period (e.g., 4-6 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the LDLR.
-
Incubate with a primary antibody against a loading control (e.g., beta-actin) to normalize the results.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of LDLR degradation and the protective effect of the inhibitor.
Fluorescent LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL-C by liver cells.
Materials:
-
HepG2 cells
-
Cell culture medium, including lipoprotein-deficient serum
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red LDL)[12][13]
-
Recombinant human PCSK9 protein
-
This compound and standard inhibitors
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate and culture them in a medium containing lipoprotein-deficient serum to upregulate LDLR expression.[14]
-
Treat the cells with recombinant PCSK9 and various concentrations of this compound or standard inhibitors for a specified time.
-
Add fluorescently labeled LDL to the cells and incubate for 2-4 hours to allow for uptake.
-
Wash the cells to remove any unbound fluorescent LDL.
-
Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
An increase in fluorescence in the presence of the inhibitor indicates enhanced LDL uptake due to the protection of LDLRs from PCSK9-mediated degradation.
Conclusion
A systematic and rigorous comparison of this compound to established standards is paramount for understanding its therapeutic potential. By employing the standardized experimental protocols outlined in this guide and comparing the resulting data to the provided benchmarks for Alirocumab, Evolocumab, Inclisiran, and Enlicitide, researchers can effectively position this compound within the current landscape of PCSK9 inhibitors. This comparative approach will provide the necessary data to support further drug development and clinical investigation.
References
- 1. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combined Semi-mechanistic Target-Mediated Drug Disposition and Pharmacokinetic–Pharmacodynamic Models of Alirocumab, PCSK9, and Low-Density Lipoprotein Cholesterol in a Pooled Analysis of Randomized Phase I/II/III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCSK9 inhibition-mediated reduction in Lp(a) with evolocumab: an analysis of 10 clinical trials and the LDL receptor’s role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral PCSK9 Inhibitor Enlicitide Cuts LDL Cholesterol: CORALreef Lipids | tctmd.com [tctmd.com]
- 9. investing.com [investing.com]
- 10. merck.com [merck.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 14. DiI‐LDL uptake assay [bio-protocol.org]
Independent Validation of a Novel Oral PCSK9 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative oral small-molecule PCSK9 inhibitor, provisionally designated "Pcsk9-IN-16" , with currently available PCSK9-targeting therapeutics. The data presented for this compound is a composite representation based on publicly available information for emerging oral PCSK9 inhibitors, such as the macrocyclic peptide enlicitide (MK-0616).[1][2][3][4][5] This guide is intended to serve as a practical resource for the independent validation and assessment of novel compounds in this class.
Comparative Efficacy and Administration of PCSK9 Inhibitors
The landscape of PCSK9 inhibition has been dominated by injectable biologics. However, the advent of orally bioavailable small molecules and macrocyclic peptides represents a significant advancement in patient convenience and accessibility.[1][2] The following table summarizes the key characteristics and reported efficacy of different classes of PCSK9 inhibitors.
| Feature | This compound (Oral Small Molecule) | Monoclonal Antibodies (e.g., Evolocumab, Alirocumab) | Small Interfering RNA (siRNA) (Inclisiran) |
| Mechanism of Action | Binds to PCSK9, preventing its interaction with the LDL receptor (LDLR).[1][3][4] | Bind to circulating PCSK9, preventing its interaction with the LDLR.[6] | Inhibits the intracellular synthesis of PCSK9 in the liver.[6] |
| Administration | Oral (daily pill).[2][5] | Subcutaneous injection (every 2-4 weeks).[6] | Subcutaneous injection (twice a year after initial doses).[6] |
| LDL-C Reduction | Up to ~60%.[3] | ~50-70%.[7] | ~50%.[8] |
| Key Advantages | Patient convenience (oral administration).[2] | Well-established efficacy and safety profile. | Infrequent dosing schedule. |
| Potential Disadvantages | Long-term safety data still emerging. | Requires regular injections, potential for injection site reactions. | Requires injections, long-term safety data still accumulating. |
PCSK9 Signaling Pathway and Mechanism of Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[6] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[9] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear LDL-cholesterol (LDL-C) from the circulation.[6][9] The inhibition of PCSK9, whether by preventing its synthesis or blocking its interaction with the LDLR, leads to increased LDLR recycling to the cell surface, enhanced LDL-C uptake, and consequently, lower plasma LDL-C levels.[9]
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Independent Validation
To independently validate the potency of a novel oral PCSK9 inhibitor like this compound, a series of in vitro and in vivo experiments are essential.
In Vitro PCSK9-LDLR Interaction Assay
Objective: To determine the concentration-dependent inhibitory effect of the compound on the binding of PCSK9 to the LDLR.
Methodology:
-
Reagents: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain, assay plates (e.g., high-binding 96-well plates), detection antibody (e.g., anti-PCSK9 antibody conjugated to a reporter molecule), wash buffers, and substrate for the reporter.
-
Procedure:
-
Coat the assay plate with the LDLR-EGF-A domain and incubate to allow for binding.
-
Wash the plate to remove unbound LDLR.
-
Prepare serial dilutions of this compound and a vehicle control.
-
Pre-incubate recombinant PCSK9 with the different concentrations of this compound or vehicle.
-
Add the PCSK9-inhibitor mixtures to the LDLR-coated plate and incubate.
-
Wash the plate to remove unbound PCSK9.
-
Add the detection antibody and incubate.
-
Wash the plate to remove the unbound detection antibody.
-
Add the substrate and measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for LDLR Expression
Objective: To assess the effect of the compound on cell surface LDLR levels in a relevant cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media.
-
Treatment: Treat the cells with recombinant PCSK9 in the presence of varying concentrations of this compound or a vehicle control for a specified period (e.g., 4-6 hours).
-
LDLR Staining:
-
Fix the cells and permeabilize if necessary (for total LDLR) or keep them non-permeabilized (for surface LDLR).
-
Incubate with a primary antibody against the LDLR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Flow Cytometry: Quantify the mean fluorescence intensity to determine the level of LDLR expression.
-
Western Blot: Lyse the cells, run the protein on a gel, transfer to a membrane, and probe with an anti-LDLR antibody to visualize and quantify LDLR protein levels.
-
In Vivo Efficacy in a Hypercholesterolemic Animal Model
Objective: To evaluate the LDL-C lowering efficacy of the compound in a relevant animal model (e.g., C57BL/6J mice on a high-fat diet or LDLR-deficient mice).
Methodology:
-
Animal Model: Induce hypercholesterolemia in the chosen animal model.
-
Dosing: Administer this compound orally at different dose levels once daily for a specified duration (e.g., 2-4 weeks). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.
-
Lipid Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Data Analysis: Calculate the percentage change in LDL-C from baseline for each treatment group and compare it to the vehicle control group.
Experimental Validation Workflow
The following diagram illustrates a typical workflow for the preclinical validation of a novel oral PCSK9 inhibitor.
Caption: Preclinical validation workflow for an oral PCSK9 inhibitor.
References
- 1. Oral PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indianexpress.com [indianexpress.com]
- 3. merck.com [merck.com]
- 4. patientcareonline.com [patientcareonline.com]
- 5. dicardiology.com [dicardiology.com]
- 6. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pcsk9-IN-16: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Pcsk9-IN-16 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), this small molecule compound requires careful management throughout its lifecycle, from use in experiments to final disposal. This document outlines the recommended procedures for the disposal of this compound, targeting researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Handling: Avoid creating dust or aerosols. Use in a well-ventilated area, preferably within a chemical fume hood.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]
-
Skin Contact: Wash skin thoroughly with soap and water.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste. This includes any contaminated consumables such as weigh boats or filter papers.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Harmful," "Toxic to Aquatic Life").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]
-
-
Institutional Disposal Protocol:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled waste pickup.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of, as required by your institution's protocols.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Quantitative Data
No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) is available in the provided search results. All quantities of this compound waste should be considered hazardous and disposed of through the appropriate chemical waste stream.
Experimental Protocols
Detailed experimental protocols for the use of this compound are proprietary and not publicly available. However, understanding its mechanism of action is crucial for handling. This compound is a potent inhibitor of PCSK9, a protein that plays a key role in regulating LDL cholesterol levels.[3][4] By inhibiting PCSK9, this compound prevents the degradation of LDL receptors, leading to increased clearance of LDL from the bloodstream.[5][6] Experiments involving this compound would likely be conducted in cell-based assays or in vivo studies related to hypercholesterolemia and cardiovascular disease research.[3] Waste generated from such experiments should be handled as chemically contaminated.
References
- 1. Boehringer anti-PCSK9 Biosimilar(Anti-PCSK9 Reference Antibody)|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PCSK9 inhibition in the management of hyperlipidemia: focus on evolocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Pcsk9-IN-16
This document provides crucial safety protocols and logistical plans for the handling and disposal of Pcsk9-IN-16, a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build trust in our commitment to safety beyond the product itself.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. This guide is based on general best practices for handling novel, potent small molecule compounds. Always consult the official Safety Data Sheet (SDS) provided by the supplier before commencing any work.
I. Personal Protective Equipment (PPE) and Handling
Given that this compound is a potent bioactive small molecule, stringent adherence to safety protocols is mandatory to prevent accidental exposure.
A. Engineering Controls:
-
All work involving the handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
For procedures with a high risk of aerosol generation, the use of a glove box is recommended.
B. Personal Protective Equipment: A summary of the required personal protective equipment is provided in the table below.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended when handling the neat compound. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect from splashes and spills. |
| Respiratory | Respirator (if applicable) | For weighing and handling of the powder outside of a ventilated enclosure, a NIOSH-approved respirator is advised. |
C. Hygiene Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Remove contaminated clothing immediately and wash before reuse.
II. Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Parameter | Condition | Notes |
| Storage Temperature | Store at -20°C as a solid. In solvent, store at -80°C. | Avoid repeated freeze-thaw cycles of solutions. |
| Light Sensitivity | Protect from light. | Store in a light-proof container. |
| Moisture | Keep container tightly sealed in a dry, well-ventilated place. | The compound may be sensitive to moisture. |
| Incompatibilities | Strong oxidizing agents. | Avoid contact with incompatible materials. |
III. Spill and Disposal Plan
A. Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect: Place the contained material into a sealed, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional procedures.
B. Disposal Plan:
-
Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the general trash.
-
All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed waste container.
IV. Experimental Protocols
The following is a detailed methodology for a common cell-based experiment to evaluate the activity of this compound.
Experiment: Inhibition of PCSK9-mediated LDLR Degradation in HepG2 Cells
Objective: To determine the potency of this compound in preventing the degradation of the Low-Density Lipoprotein Receptor (LDLR) induced by recombinant human PCSK9 (rhPCSK9) in a human hepatocyte cell line.
Materials:
-
This compound
-
HepG2 cells (human hepatocellular carcinoma cell line)
-
Recombinant human PCSK9 (rhPCSK9)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Primary antibody against LDLR
-
Primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in cell culture medium to achieve the desired final concentrations.
-
Cell Plating: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO).
-
After the pre-treatment, add rhPCSK9 to the media at a final concentration of 10 µg/mL to all wells except for the negative control.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the loading control. Calculate the percentage of LDLR degradation relative to the rhPCSK9-treated control and determine the IC50 value for this compound.
V. Mandatory Visualizations
The following diagrams illustrate the biological pathway of PCSK9 and a typical experimental workflow for testing a PCSK9 inhibitor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
